KTX-497
Description
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Properties
Molecular Formula |
C45H49F3N8O6 |
|---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C45H49F3N8O6/c1-43(2,62)30-20-33-26(19-34(30)51-39(58)32-7-4-8-36(50-32)45(46,47)48)24-55(53-33)28-11-9-25(10-12-28)23-54-17-15-44(16-18-54)21-27(22-44)49-31-6-3-5-29-38(31)42(61)56(41(29)60)35-13-14-37(57)52-40(35)59/h3-8,19-20,24-25,27-28,35,49,62H,9-18,21-23H2,1-2H3,(H,51,58)(H,52,57,59) |
InChI Key |
DLTLPZXACUDKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC6(CC5)CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of KTX-497
- 1. The safety and efficacy of CKD-497 in patients with acute upper respiratory tract infection and bronchitis symptoms: a multicenter, double-blind, double-dummy, randomized, controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Synthesis of KTX-497: An In-Depth Technical Guide
An exploration of the discovery, synthesis, and mechanism of action of KTX-497, a potent and selective IRAK4-targeting PROTAC degrader developed for the treatment of oncological and inflammatory diseases.
Introduction
This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. Developed by Kymera Therapeutics, this compound belongs to a class of molecules termed "IRAKIMiDs," which dually target IRAK4 and immunomodulatory imide drug (IMiD) substrates.[1][2][3] This dual mechanism of action offers a promising therapeutic strategy for cancers and inflammatory diseases driven by aberrant IRAK4 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound and its closely related analogues, intended for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound: A Strategic Approach to IRAK4 Degradation
The discovery of this compound was predicated on the therapeutic potential of inhibiting the IRAK4 signaling pathway. IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the activation of the NF-κB and MAP kinase signaling pathways.[4][5] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including certain lymphomas and autoimmune conditions.
The development of this compound followed a strategic PROTAC design approach, which involves linking a ligand that binds to the target protein (IRAK4) with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, the design incorporates a ligand for the Cereblon (CRBN) E3 ligase, which also imparts the IMiD-like activity of degrading Ikaros and Aiolos, transcription factors important in lymphocyte development.[2][5]
The logical workflow for the discovery and evaluation of an IRAK4 degrader like this compound is outlined below:
IRAK4 Signaling Pathway
This compound intervenes in the IRAK4 signaling cascade, which is central to the innate immune response. The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or cytokines to TLRs or IL-1Rs, respectively. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
Synthesis Pathway of this compound Analogues
The synthesis of this compound and its analogues, such as KT-474, involves a multi-step process. A representative synthesis of a key intermediate and its coupling to the IRAK4 ligand and CRBN binder is detailed in the patent literature. What follows is a generalized synthetic scheme based on publicly available information for related compounds.
Please note: The following is a representative synthesis and may not reflect the exact process for this compound. For detailed, step-by-step protocols, it is essential to consult the primary patent literature, such as WO2022174268A1.
The synthesis can be conceptually divided into three main parts:
-
Synthesis of the IRAK4-binding moiety.
-
Synthesis of the CRBN-binding moiety (a thalidomide (B1683933) analogue).
-
Synthesis of the linker and subsequent coupling of the two binding moieties.
A publication in the Journal of Medicinal Chemistry provides a detailed synthesis of the closely related compound, KT-474.
Quantitative Data Summary
The following tables summarize the in vitro characterization of this compound and related IRAK4 degraders.
| Compound | Cell Line | IRAK4 DC50 (nM) | Ikaros DC50 (nM) |
| This compound | OCI-Ly10 | 3 | 25 |
| KTX-955 | OCI-Ly10 | 5 | 130 |
| KTX-612 | OCI-Ly10 | 7 | 6 |
DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Pharmacokinetic Parameters of IRAK4 Degraders
| Compound | HLM (µL/min/mg) | RLM (µL/min/mg) | Rat PPB (Fu) | Rat IV CL (mL/min/kg) |
| KTX-955 | 4 | 4 | 0.096 | 7.0 |
| This compound | 1 | 3 | 0.079 | 5.3 |
| KTX-612 | 3 | 2 | 0.026 | 1.4 |
HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes; PPB (Fu): Plasma Protein Binding (fraction unbound); IV CL: Intravenous Clearance.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.
IRAK4 Degradation Assay (Western Blot)
Objective: To determine the extent of IRAK4 protein degradation in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., OCI-Ly10 lymphoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Cytokine Release Assay
Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of pro-inflammatory cytokine release.
Methodology:
-
Cell Culture and Treatment: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors. Seed the PBMCs in 96-well plates and treat with a serial dilution of this compound for a predetermined time (e.g., 2 hours).
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine release.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of action, targeting both IRAK4 and IMiD substrates, provides a powerful approach to modulate the immune system for therapeutic benefit. The data presented herein demonstrates the potent and selective degradation of IRAK4 by this compound, leading to the inhibition of pro-inflammatory signaling. The detailed synthesis and experimental protocols provided in this guide serve as a valuable resource for researchers working to further understand and develop novel IRAK4-targeting therapeutics. As this compound and related compounds progress through clinical development, they hold the potential to offer new treatment options for patients with a range of debilitating diseases.
References
Early In Vitro Profile of KTX-497: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies of KTX-497, a novel heterobifunctional molecule designed for targeted protein degradation. This compound is classified as a Proteolysis Targeting Chimera (PROTAC) that specifically targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. IRAK4 is a critical kinase in the innate immune signaling pathways, making it a key target for therapeutic intervention in inflammatory diseases and oncology.
Core Mechanism of Action
This compound operates by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate IRAK4. It is composed of three key components: a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation facilitates the ubiquitination of IRAK4, marking it for subsequent degradation by the proteasome. This degradation mechanism removes both the kinase and scaffolding functions of IRAK4, potentially offering a more profound and durable therapeutic effect compared to traditional kinase inhibitors.
Quantitative In Vitro Efficacy
The primary in vitro efficacy of this compound is measured by its ability to induce the degradation of its target protein, IRAK4. The following table summarizes the key quantitative data from early in vitro studies.
| Compound | Target Degradation | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | IRAK4 | Not Specified | 3 | Not Specified | [1][2] |
| This compound | Ikaros | Not Specified | 6 | Not Specified |
Table 1: In Vitro Degradation Potency of this compound. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the likely experimental protocols used in the early assessment of this compound, based on standard practices for evaluating PROTAC molecules.
IRAK4 Degradation Assay
This assay quantifies the dose-dependent degradation of IRAK4 protein in a cellular context.
1. Cell Culture and Treatment:
-
Cell Line: A relevant human cell line, such as the diffuse large B-cell lymphoma line OCI-Ly10 or monocytic THP-1 cells, is cultured under standard conditions.
-
Seeding: Cells are seeded in multi-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (typically 4-24 hours).
2. Cell Lysis and Protein Quantification:
-
Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
3. Western Blotting:
-
Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli buffer and heated to denature the proteins.
-
Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IRAK4. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the IRAK4 band is quantified and normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Antiproliferative Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
1. Cell Seeding and Treatment:
-
Cell Line: Human OCI-Ly10 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a prolonged period (e.g., 4 days).
2. Cell Viability Measurement:
-
Reagent Addition: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Signal Detection: The luminescent signal is measured using a plate reader.
3. Data Analysis:
-
The data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound mediated IRAK4 degradation.
Caption: Simplified Toll-Like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling cascade mediated by IRAK4.
Caption: Step-by-step workflow for determining IRAK4 degradation via Western Blot.
References
KTX-497: A Technical Overview of a Novel IRAK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-497 is a potent and selective heterobifunctional small molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the body's natural ubiquitin-proteasome system to eliminate IRAK4, a key signaling node in inflammatory pathways. This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, based on currently available data. It includes a summary of its physicochemical and pharmacokinetic properties, detailed representative experimental protocols for its characterization, and visualizations of its mechanism of action and the relevant signaling pathway.
Molecular Structure and Properties
This compound is a complex small molecule with the molecular formula C45H49F3N8O6 and a molecular weight of 854.92 g/mol .[1][2] While a definitive 2D chemical structure is not publicly available, its identity as a PROTAC indicates it comprises three key components: a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H49F3N8O6 | [1] |
| Molecular Weight | 854.92 g/mol | [1] |
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the targeted degradation of IRAK4.[3][4] This process involves the formation of a ternary complex between this compound, IRAK4, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple IRAK4 proteins.
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. By degrading IRAK4, this compound effectively shuts down this signaling cascade, reducing the production of pro-inflammatory cytokines.
Biological and Pharmacokinetic Properties
This compound has demonstrated potent degradation of IRAK4 in cellular assays.[5] Preclinical data also provide insights into its metabolic stability and pharmacokinetic profile in rats.
Table 2: In Vitro Activity and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| IRAK4 DC50 | 3 nM | [1] | |
| Ikaros DC50 | 25 nM | [5] | |
| Human Liver Microsome (HLM) Stability | 1 µL/min/mg | In vitro | [5] |
| Rat Liver Microsome (RLM) Stability | 3 µL/min/mg | In vitro | [5] |
| Rat Plasma Protein Binding (fu) | 0.079 | Rat | [6] |
| Rat Intravenous Clearance (CL) | Not specified | Rat | [6] |
| Rat Oral Bioavailability (%F) | 1.0% (at 10 mg/kg) | Rat | [6] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for the types of assays likely used to generate the data presented above.
IRAK4 Degradation DC50 Assay in OCI-Ly10 Cells (Representative Protocol)
This protocol describes a method to determine the concentration of this compound required to degrade 50% of IRAK4 in OCI-Ly10 cells, a diffuse large B-cell lymphoma cell line.
Materials:
-
OCI-Ly10 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-IRAK4, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture OCI-Ly10 cells in appropriate medium.
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against IRAK4 and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and the loading control using densitometry software.
-
Normalize the IRAK4 signal to the loading control signal for each sample.
-
Plot the normalized IRAK4 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM) (Representative Protocol)
This assay assesses the rate at which this compound is metabolized by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a solution of this compound in phosphate buffer.
-
Metabolic Reaction:
-
Pre-warm the HLM and this compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Rat Oral Bioavailability Study (Representative Protocol)
This protocol outlines a general procedure to determine the oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Dosing vehicles for oral (PO) and intravenous (IV) administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide rats into two groups: one for IV administration and one for PO administration.
-
Administer a single dose of this compound to each rat via the appropriate route.
-
-
Blood Sampling:
-
Collect blood samples from each rat at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes of administration.
-
Calculate the oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion
This compound is a novel IRAK4-targeting PROTAC with potent cellular activity. Its mechanism of action, which involves the catalytic degradation of IRAK4, offers a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases. The preclinical data on its in vitro activity and pharmacokinetic properties provide a foundation for its further development. The representative experimental protocols outlined in this guide offer a framework for the characterization of this compound and similar molecules. Further research and publication of detailed studies will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. kymeratx.com [kymeratx.com]
KTX-497: A Dual-Targeting IRAK4 and IMiD Substrate Degrader for Oncology
A Technical Overview of its Biological Targets and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the biological targets and mechanism of action of KTX-497, a novel heterobifunctional degrader. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and orally bioavailable small molecule belonging to a class of agents known as "IRAKIMiDs".[1][2] These are dual-mechanism degraders that simultaneously target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation.[1][3] Developed by Kymera Therapeutics, this compound is a Proteolysis Targeting Chimera (PROTAC) designed for applications in oncology, particularly in hematological malignancies like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[4][5]
The rationale behind this dual-targeting approach is to achieve a more profound and durable anti-tumor response than could be achieved by targeting either IRAK4 or IMiD substrates alone.[1] By degrading IRAK4, this compound inhibits the pro-survival NF-κB signaling pathway, while the degradation of Ikaros and Aiolos has immunomodulatory effects, including the activation of a Type I Interferon response.[1][4]
Biological Targets and Quantitative Data
The primary biological targets of this compound are IRAK4 and the IMiD neosubstrates Ikaros and Aiolos. As a PROTAC, this compound does not inhibit these proteins in the classical sense but rather induces their degradation. The efficiency of this degradation is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the intracellular level of the target protein by 50%.
Table 1: In Vitro Degradation Potency of this compound
| Target Protein | DC50 (nM) | Cell Line | Reference |
| IRAK4 | 3 | Not Specified | [6][7][8][9][10] |
| IRAK4 | 5 | OCI-Ly10 | [11][12] |
| Ikaros | 130 | OCI-Ly10 | [11][12] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| HLM (μL/min/mg) | 1 | Human | [11][12] |
| RLM (μL/min/mg) | 3 | Rat | [11][12] |
| Rat PPB (Fu) | 0.079 | Rat | [13] |
| Rat IV CL (mL/min/kg) | 5.3 | Rat | [14] |
HLM: Human Liver Microsome stability; RLM: Rat Liver Microsome stability; PPB (Fu): Plasma Protein Binding (fraction unbound); IV CL: Intravenous Clearance.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: an IRAK4-targeting ligand, a linker, and a Cereblon (CRBN)-recruiting ligand (an IMiD).[1][6][7][8] Its mechanism of action is centered on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to IRAK4 and the CRBN E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of IRAK4.
-
Proteasomal Degradation of IRAK4: The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
-
IMiD Substrate Degradation: Concurrently, the IMiD component of this compound alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent degradation of its neosubstrates, Ikaros and Aiolos.[1]
This dual degradation leads to a synergistic anti-tumor effect by simultaneously blocking IRAK4-dependent signaling and inducing immunomodulatory changes.
Caption: Mechanism of this compound as a dual-targeting IRAKIMiD degrader.
Impact on Signaling Pathways
IRAK4 is a critical upstream kinase and scaffold protein in the Myddosome signaling complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6][7][14][15][16] This pathway is a cornerstone of the innate immune system.
Upon activation by pathogens or inflammatory cytokines, TLRs/IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of key transcription factors, including NF-κB and AP-1. These transcription factors drive the expression of numerous pro-inflammatory cytokines and chemokines.
By degrading IRAK4, this compound effectively dismantles the Myddosome, preventing both the kinase and scaffolding functions of IRAK4.[1][5] This leads to a potent blockade of downstream inflammatory signaling.
Caption: The IL-1R/TLR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections describe generalized yet detailed protocols for assessing the biological activity of this compound, based on standard methodologies for PROTAC degraders.
Determination of DC50 for IRAK4 and Ikaros Degradation
This protocol outlines the steps to quantify the concentration-dependent degradation of target proteins in a relevant cancer cell line (e.g., OCI-Ly10 for MYD88-mutant DLBCL).
Materials:
-
OCI-Ly10 cells
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells in multi-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment (e.g., 0.5 x 10^6 cells/mL). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would span from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (typically ≤ 0.1%).
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time, typically 24 hours, to allow for protein degradation.[17]
-
Cell Lysis: After incubation, harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for Western blotting.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IRAK4, Ikaros, and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands to quantify the protein levels.
-
Normalize the target protein (IRAK4 or Ikaros) band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter variable slope equation to determine the DC50 value.[13]
-
Caption: Experimental workflow for determining the DC50 of this compound.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. kymeratx.com [kymeratx.com]
- 12. kymeratx.com [kymeratx.com]
- 13. benchchem.com [benchchem.com]
- 14. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 15. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kymeratx.com [kymeratx.com]
Foundational Literature Review: An In-depth Technical Guide on CKD-497
Disclaimer: Initial searches for "KTX-497" did not yield any publicly available information on an investigational drug with this designation. This review focuses on CKD-497 , a therapeutic candidate with accessible preclinical and clinical data, which may be of interest to researchers in similar fields.
This technical guide provides a comprehensive overview of the foundational literature on CKD-497, a botanical-derived drug candidate. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, experimental protocols, and available quantitative data from preclinical and clinical studies.
Core Compound Information
CKD-497 is a new plant-based functional food derived from a mixture of the dried rhizome of Atractylodes japonica and the fruit of Schisandra chinensis in a 5:1 weight ratio.[1][2] The extract is obtained through an ethanol (B145695) extraction process.[1][2] It has been investigated for its therapeutic potential in respiratory diseases, specifically for its ability to relieve cough and facilitate phlegm expectoration.[2][3][4]
Mechanism of Action: Anti-inflammatory Effects via NF-κB Signaling
Preclinical studies have elucidated that CKD-497 exerts potent anti-inflammatory effects, which are believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4]
In in-vitro experiments using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), pretreatment with CKD-497 demonstrated a significant inhibition of the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[1] This suppression of NF-κB signaling leads to a downstream reduction in the production of pro-inflammatory cytokines.
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Preclinical Data
The anti-inflammatory properties of CKD-497 were assessed in LPS-stimulated RAW264.7 macrophage cells.
| Cell Line | Stimulant | Treatment | Outcome |
| RAW264.7 | LPS (100 nM) | CKD-497 (100 and 200 µg/mL) | Significant inhibition of p-p65 and p-IκBα expression at 200 µg/mL.[1] |
CKD-497 has been evaluated in mouse models of ovalbumin (OVA)-induced asthma and particulate matter (PM)-induced pulmonary inflammation.[1][3][4]
| Animal Model | Induction Method | Treatment Groups | Key Findings |
| C57BL/6NHsd Mice | Ovalbumin (OVA) sensitization and challenge | Control, OVA, OVA + CKD-497 (100 mg/kg), OVA + CKD-497 (200 mg/kg) | Attenuated airway inflammation and mucus production.[1][3][4] |
| C57BL/6NHsd Mice | Particulate Matter (PM₁₀) intratracheal administration | Control, PM₁₀, PM₁₀ + CKD-497 (100 mg/kg), PM₁₀ + CKD-497 (200 mg/kg) | Decreased production of IL-1β, IL-6, and TNF-α; Alleviated leukocyte infiltration and fibrillary collagen deposition.[1] |
Clinical Data: Phase II Trial
A multicenter, double-blind, double-dummy, randomized, controlled phase II clinical trial was conducted to evaluate the efficacy and safety of CKD-497 in patients with acute upper respiratory tract infection (AURI) and acute bronchitis.[5]
| Parameter | Description |
| ClinicalTrials.gov ID | NCT03726853[6] |
| Study Design | Phase 2, randomized, double-blinded, placebo-controlled |
| Patient Population | 225 patients with AURI and acute bronchitis |
| Treatment Arms | Placebo (n=55), Synatura® (n=49), CKD-497 200 mg (n=68), CKD-497 300 mg (n=53)[5] |
| Dosing Regimen | Three times daily for 7 days[5] |
| Primary Endpoint | Change in Bronchitis Severity Score (BSS) from baseline to day 7[5] |
| Secondary Endpoint | Clinical response rates on days 4 and 7[5] |
| Endpoint | Result |
| Primary Endpoint (BSS Change) | No significant difference in BSS change between CKD-497 groups and placebo (P=0.75).[5] |
| Secondary Endpoint (Clinical Response) | CKD-497 300 mg group showed a higher clinical response rate on day 4 compared to placebo (36% vs. 18%; P<0.05).[5] |
| Subgroup Analysis | In patients with more severe bronchitis (phlegm score ≥3), the CKD-497 group showed a significant reduction in total BSS.[5] |
| Safety | No significant adverse events were observed in either of the CKD-497 groups.[5] |
The clinical trial concluded that while CKD-497 did not show a significant effect on the primary endpoint, the 300 mg dose showed a mild but significant clinical improvement in patients with more severe phlegm.[5]
Experimental Protocols
The preparation of CKD-497 involves a standardized extraction process.[1][2]
The following workflow outlines the key steps in the Western blotting experiments used to assess the NF-κB signaling pathway.[1][2]
-
Cell Culture and Treatment: RAW 264.7 cells were pretreated with CKD-497 for 2 hours, followed by stimulation with LPS for 2 hours.[4][7]
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a Bradford protein assay.[1][2]
-
SDS-PAGE: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins were transferred to a nitrocellulose membrane.
-
Blocking: The membrane was blocked with 3% bovine serum albumin.
-
Primary Antibody Incubation: The membrane was probed with primary antibodies for NF-κB p65, phospho-NF-κB p65, IκBα, and phospho-IκBα.[1][2]
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands were visualized, and β-actin was used as a loading control.[1][2]
The experimental design for the ovalbumin-induced asthma mouse model is detailed below.[4]
Conclusion
CKD-497 is a botanical drug candidate with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Preclinical studies in animal models of respiratory inflammation show promising results in reducing inflammation and related pathological features. While a phase II clinical trial in patients with AURI and acute bronchitis did not meet its primary endpoint, it suggested potential efficacy in a subgroup of patients with more severe symptoms and demonstrated a favorable safety profile. Further clinical investigation may be warranted to explore its therapeutic potential in specific patient populations with respiratory inflammatory diseases.
References
- 1. CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases [frontiersin.org]
- 3. CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The safety and efficacy of CKD-497 in patients with acute upper respiratory tract infection and bronchitis symptoms: a multicenter, double-blind, double-dummy, randomized, controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Novel MDM2 Inhibitor Navtemadlin (KRT-232) in Myelofibrosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document was generated in response to a query for "KTX-497." Initial research did not yield a specific therapeutic agent with this identifier. The following information pertains to Navtemadlin (B612071) (also known as KRT-232 and formerly AMG-232), a novel MDM2 inhibitor under investigation for myelofibrosis, which aligns with the user's interest in a novel therapeutic in a specific field.
Executive Summary
Navtemadlin (KRT-232) is an investigational, orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein, representing a novel therapeutic approach for patients with myelofibrosis (MF), particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors.[1] Myelofibrosis is a hematologic malignancy characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, with limited treatment options for patients who progress on or are intolerant to JAK inhibitors.[2] Navtemadlin's mechanism of action is centered on the restoration of the tumor suppressor function of p53.[1] In cancers with wild-type TP53, such as myelofibrosis, MDM2 is often overexpressed, leading to the degradation of p53 and promoting cancer cell survival.[2] By selectively binding to MDM2, navtemadlin prevents the MDM2-p53 interaction, leading to p53 accumulation and the induction of apoptosis in malignant cells.[1][3] Clinical evidence from the Phase 3 BOREAS trial (NCT03662126) has demonstrated navtemadlin's potential to improve key clinical outcomes, including spleen volume and symptom burden, and to modify the underlying disease process.[4][5]
Pharmacology and Mechanism of Action
Navtemadlin is a potent and selective inhibitor of the MDM2-p53 interaction.[6] In preclinical models, it has been shown to bind to MDM2 with picomolar affinity.[6] This action blocks the E3 ubiquitin ligase activity of MDM2, which would otherwise target p53 for proteasomal degradation.[2] The resulting stabilization and activation of p53 lead to the transcription of downstream target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[3][7] In myelofibrosis, malignant CD34+ progenitor cells are characterized by the overexpression of MDM2.[8] Navtemadlin's ability to reactivate p53 in these cells offers a targeted approach to eliminating the malignant clone.[9]
Preclinical Activity of Navtemadlin (as AMG-232)
| Parameter | Finding | Reference |
| Target Binding | Binds to MDM2 protein with picomolar affinity. | [6] |
| In Vitro Activity | Inhibits tumor cell proliferation and induces cell-cycle arrest. | [6] |
| In Vivo Activity | Inhibited tumor growth in several xenograft models. | [6] |
| Caused complete and durable regression of MDM2-amplified SJSA-1 tumors. | [6] | |
| ED50 of 9.1 mg/kg for tumor growth inhibition in the SJSA-1 model. | [10] | |
| Pharmacodynamics | Robustly induces p53 activity and expression of p53 target genes (p21, MDM2, PUMA). | [3][6] |
Pharmacokinetics
Navtemadlin is an orally administered drug.[2] Pharmacokinetic studies in healthy subjects and patients with various cancers have characterized its absorption, distribution, metabolism, and excretion profile.
Pharmacokinetic Parameters of Navtemadlin
| Parameter | Value (in Healthy Subjects, 60 mg dose) | Reference |
| Tmax (median) | 2 hours | [11] |
| Terminal Half-life (mean) | 18.6 hours | [11] |
| Protein Binding | 97.5% | [11] |
| Metabolism | Primarily metabolized to a major circulating acyl glucuronide metabolite (M1). | [11] |
| Food Effect | Administration with a high-fat meal delayed Tmax by 1 hour but did not significantly impact overall exposure. | [11] |
| Apparent Oral Clearance (in solid tumor patients) | 24.9 L/h | [11] |
| Apparent Oral Central Volume of Distribution (in solid tumor patients) | 62.9 L | [11] |
Clinical Development in Myelofibrosis: The BOREAS Trial
The novelty of navtemadlin in myelofibrosis is being primarily investigated in the BOREAS (BOcking MDM2 to REActivate p53 in MyelofibrosiS) study, a global Phase 2/3 clinical trial.[7]
BOREAS (NCT03662126) Study Design
| Parameter | Description | Reference |
| Study Title | A Phase 2/3 Randomized, Controlled, Open-Label Study of KRT 232 in Subjects With Primary Myelofibrosis (PMF), Post Polycythemia Vera MF (Post-PV-MF), Or Post Essential Thrombocythemia MF (Post-ET-MF) Who Are Relapsed or Refractory to Janus Kinase (JAK) Inhibitor Treatment. | [8] |
| Phase | 2/3 | [8] |
| Design | Randomized, open-label, multicenter, global study. | [4][8] |
| Patient Population | Adults with TP53 wild-type primary or secondary myelofibrosis who are relapsed or refractory to a JAK inhibitor. | [4][8] |
| Randomization | 2:1 randomization to receive either navtemadlin or Best Available Therapy (BAT). | [4][8] |
| Treatment Arms | Navtemadlin: 240 mg orally, once daily for 7 consecutive days in a 28-day cycle. | [4][8] |
| BAT: Investigator's choice of therapy, including hydroxyurea, peginterferon, immunomodulatory drugs, or supportive care. | [4][7] | |
| Primary Endpoint | Spleen Volume Reduction (SVR) of ≥35% at Week 24. | [8] |
| Key Secondary Endpoints | Total Symptom Score (TSS) reduction of ≥50% at Week 24, Progression-Free Survival (PFS), Overall Survival (OS). | [8] |
Key Clinical Efficacy and Biomarker Data from the BOREAS Trial
| Endpoint | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | Reference |
| SVR ≥35% at Week 24 | 15% | 5% | [5] |
| TSS ≥50% at Week 24 | 24% | 12% | [5] |
| Bone Marrow Fibrosis Improvement at 24 Weeks | 47% (45% by 1 grade, 2% by ≥2 grades) | 24% (21% by 1 grade, 3% by ≥2 grades) | [4] |
| Driver Gene VAF Reduction ≥20% | 34% of evaluable patients | Not reported | [5] |
| Reduction in Circulating CD34+ cells | Significant and rapid reduction observed | Not reported | [4] |
Experimental Protocols and Visualizations
Signaling Pathway of MDM2 and Navtemadlin's Mechanism of Action
The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism by which navtemadlin restores p53 function. In cancer cells with wild-type p53, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. Navtemadlin competitively binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes that promote cell cycle arrest and apoptosis.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. tandfonline.com [tandfonline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. KRT-232 Versus Best Available Therapy for the Treatment of Subjects With Myelofibrosis Who Are Relapsed or Refractory to JAK Inhibitor Treatment [clin.larvol.com]
- 6. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KTX-497: A Hypothetical Anti-Cancer Agent
Disclaimer: The following application notes and protocols are provided as a representative example for the characterization of a novel anti-cancer compound, herein designated as KTX-497. As of the generation of this document, "this compound" is a hypothetical compound, and no specific public information is available. The experimental details, data, and mechanisms described are illustrative and intended to serve as a template for researchers working on the development of new therapeutic agents.
Introduction
This compound is a novel, selective inhibitor of the tyrosine kinase receptor, Hyper-Activated Receptor Tyrosine Kinase (HARTK), a key driver in various aggressive cancers. Overexpression or activating mutations of HARTK lead to constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This compound is designed to bind to the ATP-binding pocket of the HARTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. These application notes provide detailed protocols for evaluating the cellular effects of this compound in cancer cell lines.
Mechanism of Action: Inhibition of the HARTK Signaling Pathway
This compound competitively binds to the ATP-binding site of the HARTK receptor, inhibiting its kinase activity. This prevents the phosphorylation of key downstream effectors, leading to the suppression of pro-growth and survival signals. The anticipated outcome is the induction of cell cycle arrest and apoptosis in HARTK-dependent cancer cells.
Application Notes and Protocols for the Use of KTX-497 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-497 is a potent and selective IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, belonging to a novel class of therapeutics known as IRAKIMiDs (IRAK4 I-Midegraders). These compounds function as Proteolysis Targeting Chimeras (PROTACs), inducing the degradation of both IRAK4 and immunomodulatory imide drug (IMiD) neosubstrates, such as Ikaros and Aiolos. This dual mechanism of action offers a promising therapeutic strategy for cancers dependent on the TLR/IL-1R signaling pathway, particularly MYD88-mutant lymphomas. By eliminating the entire IRAK4 protein, this compound abrogates both its kinase and scaffolding functions, leading to a more profound and durable inhibition of downstream NF-κB signaling compared to traditional kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound and related IRAKIMiDs in oncology-focused animal models.
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, promoting cell survival and proliferation. In certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, driving tumorigenesis.[3] this compound, as a heterobifunctional degrader, simultaneously binds to IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4, as well as the IMiD substrates Ikaros and Aiolos.
Data Presentation
Preclinical data for this compound and the closely related IRAKIMiD, KT-413, demonstrate potent degradation of target proteins and significant anti-tumor activity in models of MYD88-mutant DLBCL.
Table 1: In Vitro Potency of this compound
| Compound | Parameter | Cell Line | Value |
|---|
| this compound | DC50 (IRAK4 Degradation) | Not Specified | 3 nM |
Table 2: In Vivo Pharmacokinetic and Efficacy Data for IRAKIMiDs
| Compound | Animal Model | Dose & Schedule | Key Findings |
|---|---|---|---|
| This compound | Rat | 10 mg/kg (Oral) | Low oral bioavailability (%F = 1.0) |
| KT-413 | OCI-Ly10 Xenograft (Mouse) | 3 mg/kg (D1, D2) | Sustained degradation of IRAK4 and IMiD substrates for at least 72h |
| KT-413 | OCI-Ly10 Xenograft (Mouse) | 9 mg/kg (D1, D2, every 3 weeks) | Strong tumor regressions |
| KT-413 | MYD88-mutant DLBCL PDX (Mouse) | Not specified | Strong tumor growth inhibition (87-100%) |
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model involves several key stages, from cell culture to data analysis.
Experimental Protocols
The following protocols are based on methodologies used for IRAKIMiDs like KT-413 and general procedures for establishing and evaluating therapies in lymphoma xenograft models.[4]
Protocol 1: OCI-Ly10 Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using the MYD88 L265P mutant DLBCL cell line OCI-Ly10 to evaluate the anti-tumor efficacy of this compound.
Materials:
-
OCI-Ly10 cell line
-
RPMI-1640 medium with 20% FBS, 1% Penicillin-Streptomycin
-
Immunocompromised mice (e.g., C.B-17 SCID or NSG), female, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS and cell culture reagents
-
This compound compound
-
Appropriate vehicle for formulation (see below)
-
Calipers, syringes, needles
Procedure:
-
Cell Culture:
-
Culture OCI-Ly10 cells in RPMI-1640 supplemented with 20% FBS at 37°C in a 5% CO2 incubator.[4]
-
Maintain cells in the exponential growth phase for implantation.
-
-
Cell Preparation for Implantation:
-
Harvest cells and wash twice with sterile, serum-free media or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁸ cells/mL. Keep on ice.[4]
-
-
Tumor Implantation:
-
Anesthetize the mouse (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure tumor dimensions with digital calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Intravenous (IV) Formulation: Given the data on related compounds like KT-413, IV administration is a likely route. A suitable vehicle could be a solution of 5% dextrose in water (D5W) or a buffered saline solution. The final formulation should be sterile-filtered.
-
Oral (PO) Formulation: Despite poor bioavailability for this compound, oral administration may be tested. A common vehicle is a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[4]
-
Administer this compound or vehicle control according to the planned dosing schedule (e.g., once daily, intermittent dosing). Dose volumes for mice are typically 5-10 mL/kg for oral gavage and 5 mL/kg for IV injection.
-
-
Efficacy Assessment:
-
Measure tumor volumes and mouse body weights 2-3 times weekly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Protocol 2: Pharmacodynamic Analysis of IRAK4 Degradation
This protocol outlines the procedure for collecting tissues to confirm in vivo target degradation following treatment with this compound.
Materials:
-
Treated and control mice from the efficacy study
-
Surgical tools for tissue dissection
-
Tubes for sample collection, flash-freezing materials (liquid nitrogen or dry ice)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Western blot or mass spectrometry equipment and reagents
Procedure:
-
Sample Collection:
-
At the end of the study, or at specific time points after the final dose, euthanize the mice.
-
Immediately dissect the tumors and other relevant tissues (e.g., spleen, liver).
-
For blood collection, perform cardiac puncture to obtain whole blood for plasma or PBMC isolation.
-
-
Sample Processing:
-
Flash-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
-
To prepare protein lysates, homogenize the frozen tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Mass Spectrometry: For more quantitative analysis, protein lysates can be analyzed by targeted mass spectrometry to measure the absolute or relative abundance of IRAK4 protein.
-
-
Data Analysis:
-
Quantify the band intensities from Western blots or the spectral counts from mass spectrometry.
-
Calculate the percentage of IRAK4 degradation in the this compound treated groups relative to the vehicle-treated control group. The goal is to demonstrate a significant reduction in the target proteins.
-
Conclusion
This compound represents a promising therapeutic agent for oncology, particularly for hematological malignancies driven by aberrant IRAK4 signaling. The protocols outlined above provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and mechanism of action in relevant animal models. Careful execution of these studies, including robust pharmacodynamic assessments, is crucial for advancing this novel class of protein degraders towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon - Ngo - Translational Cancer Research [tcr.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for a Representative IRAK-4 Inhibitor (Based on Publicly Available Data for IRAK-4 Inhibitors)
Disclaimer: Publicly available information specifically for a compound designated "KTX-497" is limited or non-existent in the provided search results. The following application notes and protocols are based on data from other selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors that have been evaluated in preclinical and clinical research. Researchers should treat this document as a generalized guideline and must consult any specific documentation available for their particular compound before commencing any experiment.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its role in innate immunity makes it a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] This document provides a general overview of dosage and administration guidelines for a representative IRAK-4 inhibitor in a research setting, based on available data for similar compounds.
Mechanism of Action
IRAK-4 inhibitors are small molecule compounds designed to block the kinase activity of the IRAK-4 protein. By doing so, they prevent the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2] This targeted approach aims to modulate the innate immune response.
Caption: IRAK-4 signaling pathway and point of inhibition.
Dosage and Administration
The appropriate dosage and administration of an IRAK-4 inhibitor will vary depending on the experimental model (in vitro vs. in vivo), the specific compound, and the research objectives. The following tables summarize dosages used for other IRAK-4 inhibitors in published studies.
In Vitro Studies
For in vitro experiments, the concentration of the IRAK-4 inhibitor will depend on the cell type and the desired level of target engagement. It is recommended to perform a dose-response curve to determine the IC50 for the specific assay.
| Parameter | Typical Range | Notes |
| Concentration | 0.1 nM - 10 µM | Perform a dose-response curve to determine IC50. |
| Solvent/Vehicle | DMSO | Ensure final DMSO concentration is non-toxic to cells (typically <0.1%). |
| Incubation Time | 1 - 24 hours | Varies depending on the assay and cellular response being measured. |
In Vivo Studies (Preclinical)
In vivo studies require careful consideration of the animal model, route of administration, and dosing frequency. The following data is compiled from studies on various IRAK-4 inhibitors.
| Compound | Animal Model | Dosage | Route of Administration | Frequency |
| Emavusertib | Mouse Xenograft (DLBCL) | 25, 50, 150 mg/kg | Oral | Once Daily (QD) |
| BAY1830839 | Healthy Male Volunteers | Up to 200 mg | Oral | Twice Daily (BID) |
| PF-06650833 (IR) | Healthy Adult Subjects | 25 - 750 mg | Oral | Twice Daily (BID) |
| PF-06650833 (MR) | Healthy Adult Subjects | 300 mg | Oral | Once Daily (QD) |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of an IRAK-4 inhibitor.
References
Application Notes and Protocols for KTX-497 Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-497 is a novel small molecule inhibitor targeting a key receptor tyrosine kinase (RTK) implicated in oncogenic signaling pathways. As with any compound intended for preclinical and potential clinical development, establishing standardized protocols for its preparation and comprehensive assessment of its stability are critical first steps. These application notes provide detailed methodologies for the preparation of this compound solutions and a robust protocol for evaluating its stability under various stress conditions. Adherence to these guidelines will ensure consistent and reliable experimental results, forming a crucial part of the compound's developmental dossier. The stability of a pharmaceutical product is influenced by environmental factors like temperature, humidity, and light, as well as intrinsic properties of the active substance and formulation.[1]
Hypothetical Compound Information: this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (<1 mg/mL), practically insoluble in water. |
| Mechanism of Action | Potent and selective inhibitor of the XYZ Receptor Tyrosine Kinase. |
I. This compound Solution Preparation Protocol
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to minimize contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be 4.0747 mg per 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If the solution is intended for cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
II. This compound Stability Testing Protocol
This protocol describes a comprehensive stability testing plan for this compound to evaluate its integrity under various environmental conditions. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of factors such as temperature, humidity, and light.[2]
Experimental Workflow
References
Standard Operating Procedure for In Vivo Efficacy and Pharmacodynamic Studies of KTX-497
Purpose
This document provides a detailed standard operating procedure (SOP) for conducting in vivo efficacy and pharmacodynamic (PD) studies of KTX-497, a novel kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and reproducibility of preclinical animal studies.
Scope
This SOP applies to all in vivo studies involving the administration of this compound to animal models to evaluate its anti-tumor efficacy, tolerability, and target engagement. The primary focus of this document is on xenograft and patient-derived xenograft (PDX) models, which are common in oncology research for kinase inhibitors.
Responsibilities
It is the responsibility of the designated Study Director and all research personnel involved in the study to adhere to this SOP. All personnel must be adequately trained in the procedures described herein and in general animal handling and welfare guidelines.
Materials and Equipment
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Appropriate animal models (e.g., immunodeficient mice)
-
Tumor cells or PDX tissue
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
-
Analytical balance
-
Dosing equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue collection and preservation reagents (e.g., formalin, RNAlater, liquid nitrogen)
-
Personal Protective Equipment (PPE)
Experimental Procedures
Animal Model and Tumor Implantation
A critical first step is the selection of an appropriate animal model and tumor line. For a novel kinase inhibitor like this compound, cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) expressing the target of interest are recommended.
Protocol for Subcutaneous Tumor Implantation:
-
Culture selected tumor cells to ~80% confluency.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the recipient mice.
-
Monitor tumor growth regularly.
Study Design and Treatment Groups
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. A typical study design is outlined in the table below.
| Group | Treatment | Dose | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle Control | - | PO/IV/IP | QD/BID | 8-10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | PO/IV/IP | QD/BID | 8-10 |
| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | PO/IV/IP | QD/BID | 8-10 |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | PO/IV/IP | QD/BID | 8-10 |
| 5 | Positive Control | Standard-of-Care Drug | Established Dose | Established Route | QD/BID |
PO: Oral gavage, IV: Intravenous, IP: Intraperitoneal, QD: Once daily, BID: Twice daily
Drug Formulation and Administration
This compound should be formulated in a vehicle that ensures its solubility and stability. The formulation should be prepared fresh daily unless stability data indicates otherwise. Administer the assigned treatment to each animal according to the study design.
Efficacy Endpoints
The primary efficacy endpoint is typically tumor growth inhibition.
Tumor Measurement Protocol:
-
Measure tumors using calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the time of tumor measurement to monitor toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
Pharmacodynamic (PD) Studies
PD studies are crucial to confirm that this compound is hitting its intended target in the tumor tissue.
Tissue Collection Protocol for PD Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of animals from each group.
-
Excise tumors and collect blood and other relevant tissues.
-
For protein analysis (e.g., Western blot, immunohistochemistry), flash-freeze a portion of the tumor in liquid nitrogen or fix in formalin.
-
For RNA analysis, preserve a portion of the tumor in a stabilizing solution like RNAlater.
-
Process blood samples to collect plasma or serum for pharmacokinetic (PK) analysis.
Data Analysis and Presentation
All quantitative data should be summarized in a clear and structured format.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1000 ± 120 | 33% |
| This compound (30 mg/kg) | 600 ± 90 | 60% |
| This compound (100 mg/kg) | 200 ± 50 | 87% |
| Positive Control | 450 ± 80 | 70% |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle Control | +5.0 ± 1.5 |
| This compound (10 mg/kg) | +4.5 ± 1.2 |
| This compound (30 mg/kg) | +2.0 ± 2.0 |
| This compound (100 mg/kg) | -3.0 ± 2.5 |
| Positive Control | -1.5 ± 1.8 |
Visualizations
Signaling Pathway of a Hypothetical Kinase Target
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for In Vivo Studies
The diagram below outlines the general workflow for conducting in vivo efficacy studies of this compound.
Caption: General experimental workflow for this compound in vivo studies.
Safety Precautions
All personnel must wear appropriate PPE, including lab coats, gloves, and eye protection, when handling this compound and during all animal procedures. Follow all institutional guidelines for the safe handling and disposal of chemical and biohazardous waste.
Application Notes: KTX-497 for High-Throughput Screening of Novel Kinase Inhibitors
Introduction
KTX-497 is a highly potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme involved in oncogenic signaling pathways. Aberrant TKX activity has been identified as a key driver in the proliferation of various solid tumors. These application notes provide a detailed protocol for utilizing this compound as a positive control in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of TKX. The described assay is a robust, luminescence-based kinase activity assay suitable for screening large compound libraries.
Principle of the Assay
The TKX kinase assay quantifies the activity of the TKX enzyme by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. The assay utilizes a proprietary reagent that generates a luminescent signal directly proportional to the ATP concentration. In the presence of a TKX inhibitor, such as this compound, the phosphorylation of the substrate is reduced, resulting in a higher amount of residual ATP and a correspondingly stronger luminescent signal. This inverse relationship between kinase activity and signal intensity allows for the sensitive detection of inhibitory compounds.
Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving TKX. Growth factor binding to its receptor (GF-R) leads to the activation of TKX, which in turn phosphorylates and activates downstream signaling molecules, ultimately promoting cell proliferation and survival. This compound exerts its effect by directly inhibiting the catalytic activity of TKX.
Caption: The TKX signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key performance characteristics of this compound and the HTS assay.
Table 1: Potency and Selectivity of this compound
| Kinase Target | IC₅₀ (nM) | Description |
| TKX | 5.2 | Primary target kinase |
| Kinase A | > 10,000 | Off-target kinase |
| Kinase B | 8,500 | Off-target kinase |
| Kinase C | > 10,000 | Off-target kinase |
Data represents the mean of three independent experiments.
Table 2: HTS Assay Performance Metrics (384-Well Format)
| Parameter | Value | Interpretation |
| Z'-Factor | 0.82 | Excellent assay robustness |
| Signal to Background (S/B) | 12.5 | High dynamic range |
| CV (%) for Max Signal | 3.1% | Low variability in controls |
| CV (%) for Min Signal | 4.5% | Low variability in controls |
Metrics were calculated based on a control plate with 192 wells of positive control (this compound) and 192 wells of negative control (DMSO).
Experimental Protocols
Materials and Reagents
-
Recombinant human TKX enzyme
-
TKX substrate peptide
-
This compound (positive control)
-
DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Luminescence-based ATP detection reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol 1: Reagent Preparation
-
Kinase Reaction Buffer: Prepare the Kinase Assay Buffer as described above and keep it on ice.
-
Enzyme Solution: Dilute the recombinant TKX enzyme to a 2X working concentration in the Kinase Reaction Buffer.
-
Substrate/ATP Solution: Prepare a 2X working solution containing the TKX substrate peptide and ATP in the Kinase Reaction Buffer. The final ATP concentration should be at its Km value for the TKX enzyme.
-
This compound Control: Prepare a stock solution of this compound in DMSO. Create a 4X working solution by diluting the stock in Kinase Reaction Buffer. The final concentration should be 100x the IC₅₀.
-
Test Compounds: Dilute test compounds from the library to a 4X final assay concentration in Kinase Reaction Buffer with a final DMSO concentration of 1%.
Protocol 2: High-Throughput Screening Assay Procedure
The following workflow outlines the steps for a typical HTS run in a 384-well plate format.
Caption: High-throughput screening workflow for identifying TKX inhibitors.
-
Compound Addition: Using an automated liquid handler, add 5 µL of the 4X test compounds, 4X this compound positive control, or 4X DMSO negative control to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of the 2X TKX enzyme solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final volume in each well will be 20 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Development: Add 20 µL of the luminescence-based ATP detection reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence intensity for each well using a compatible plate reader.
Protocol 3: Data Analysis
-
Normalization: The data should be normalized using the positive (DMSO, low signal) and negative (this compound, high signal) controls on each plate. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (Signal_Compound - Signal_DMSO) / (Signal_KTX497 - Signal_DMSO)
-
Hit Identification: A "hit" is defined as a compound that exhibits an inhibition value above a predetermined threshold (e.g., >50% inhibition or three standard deviations above the mean of the DMSO controls).
-
Dose-Response Curves: Confirmed hits should be further evaluated in dose-response experiments to determine their IC₅₀ values.
Conclusion
The protocol described herein provides a robust and reliable method for high-throughput screening of TKX inhibitors, using this compound as a benchmark positive control. The excellent performance metrics of the assay ensure high-quality, reproducible data suitable for identifying promising lead compounds for further drug development efforts.
Measuring the Binding Affinity and Degradation Efficacy of KTX-497: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for characterizing the binding affinity and degradation efficacy of KTX-497, a potent and selective IRAK4 PROTAC degrader. The following sections offer experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate the assessment of this and similar molecules.
Introduction to this compound and IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2][3] Its central role in inflammation has made IRAK4 a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases.
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of IRAK4. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. Therefore, characterizing this compound requires not only the assessment of its binding affinity to IRAK4 but also its efficacy in inducing IRAK4 degradation and inhibiting downstream signaling.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway. This compound targets IRAK4 for degradation, thereby inhibiting this entire cascade.
Section 1: Biochemical Assays for Binding Affinity
Biochemical assays are essential for determining the direct interaction between this compound and purified IRAK4 protein. These assays provide quantitative measures of binding affinity, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase ATP pocket.[4]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 3X serial dilution of this compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]
-
Prepare a 3X kinase/antibody mixture containing the europium-labeled anti-tag antibody and the IRAK4 kinase.[4]
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.[4]
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the this compound serial dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.[4]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Transcreener® ADP² Kinase Assay
This assay measures kinase activity by directly quantifying the ADP produced by the enzyme.[5] It is a universal method applicable to any ADP-producing enzyme.[5]
Protocol:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Incubate the reaction at room temperature for 60 minutes to allow for ADP production.[5]
-
-
ADP Detection:
-
Add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubate for 60-90 minutes.
-
-
Measurement and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
The decrease in polarization is proportional to the amount of ADP produced, and thus the kinase activity.
-
Plot the activity against the this compound concentration to determine the IC50.
-
| Parameter | This compound | Target | Assay Type |
| IC50 | Example: 10 nM | IRAK4 | LanthaScreen® Binding |
| IC50 | Example: 15 nM | IRAK4 | Transcreener® Activity |
Section 2: Cell-Based Assays for Target Engagement and Degradation
Cell-based assays are crucial to confirm that this compound engages IRAK4 in a cellular environment and induces its degradation.
Western Blot for IRAK4 Degradation
This is the most direct method to quantify the degradation of IRAK4 induced by this compound.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic cells (e.g., THP-1) in appropriate media.[6]
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and probe with a primary antibody specific for IRAK4. A loading control antibody (e.g., β-actin) is essential.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[6]
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and the loading control.
-
Normalize the IRAK4 signal to the loading control.
-
Plot the percentage of remaining IRAK4 against the this compound concentration to determine the DC50 (concentration for 50% degradation).
-
Phospho-IRAK1 Inhibition Assay
This assay measures the functional consequence of IRAK4 inhibition or degradation by quantifying the phosphorylation of its direct substrate, IRAK1.[6]
Protocol:
-
Cell Treatment and Stimulation:
-
Western Blot Analysis:
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with antibodies against phospho-IRAK1 (Thr209), total IRAK1, and a loading control.[6]
-
-
Data Analysis:
-
Quantify and normalize the phospho-IRAK1 signal to total IRAK1.
-
Plot the inhibition of IRAK1 phosphorylation against the this compound concentration to determine the cellular IC50.
-
| Parameter | This compound | Cell Line | Assay Type |
| DC50 | Example: 3 nM | THP-1 | IRAK4 Degradation (Western Blot) |
| IC50 | Example: 5 nM | THP-1 | p-IRAK1 Inhibition (LPS-stimulated) |
Section 3: Functional Assays in Primary Human Cells
To assess the therapeutic potential of this compound, it is critical to measure its effects on primary human immune cells.
Human Whole Blood Assay
This assay measures the inhibition of cytokine production in a physiologically relevant matrix.
Protocol:
-
Blood Collection and Treatment:
-
Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Pre-incubate the blood with varying concentrations of this compound for 1-2 hours.
-
-
Stimulation and Incubation:
-
Stimulate the blood with a TLR agonist (e.g., R848 or LPS).
-
Incubate for 6-24 hours at 37°C.
-
-
Cytokine Measurement:
-
Centrifuge the samples and collect the plasma.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the plasma using ELISA or a multiplex immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Plot the percent inhibition of cytokine production against the this compound concentration to determine the IC50.
-
| Parameter | This compound | Stimulant | Assay Type |
| IC50 (TNFα) | Example: 20 nM | R848 | Human Whole Blood Assay |
| IC50 (IL-6) | Example: 25 nM | R848 | Human Whole Blood Assay |
By employing these detailed protocols, researchers can robustly characterize the binding affinity, degradation efficacy, and functional activity of this compound, providing a comprehensive understanding of its mechanism of action and therapeutic potential.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Protocols for KTX-497 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Upon receptor stimulation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a cascade that results in the activation of downstream transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[3][4][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers, making it a prime therapeutic target.[3]
KTX-497 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for key target engagement assays to characterize the interaction of this compound with IRAK4 in both biochemical and cellular contexts.
Data Summary
The following tables summarize representative quantitative data for this compound in various target engagement and functional assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Endpoint | This compound IC₅₀ (nM) |
| Biochemical Kinase Assay | Recombinant Human IRAK4 | 5.2 |
| NanoBRET™ Target Engagement | Intracellular IRAK4 | 25.8 |
| Cellular IRAK1 Phosphorylation | pIRAK1 (T209) in THP-1 cells | 45.3 |
| Cytokine Release Assay | IL-6 release from PBMCs | 78.1 |
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant IRAK4.
Materials:
-
Recombinant full-length human IRAK4 (e.g., from SignalChem)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
⁹⁰Y-ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing recombinant IRAK4 and MBP in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of kinase buffer containing ATP and ⁹⁰Y-ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone (B3395972) and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
NanoBRET™ Intracellular Target Engagement Assay
This assay measures the binding of this compound to IRAK4 in live cells.[6][7][8]
Materials:
-
HEK293 cells
-
Plasmid encoding IRAK4-NanoLuc® fusion protein
-
Lipofectamine® 3000
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10[6]
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well tissue culture-treated plates
Procedure:
-
Transfect HEK293 cells with the IRAK4-NanoLuc® plasmid using Lipofectamine® 3000 according to the manufacturer's protocol.
-
Seed the transfected cells into white 96-well plates and incubate for 24 hours.
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM™.
-
Add the diluted this compound or vehicle control to the cells, followed by the NanoBRET™ Tracer.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the IC₅₀ value by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular IRAK1 Phosphorylation Assay (Electrochemiluminescence)
This assay provides a proximal functional readout of IRAK4 target engagement by measuring the phosphorylation of its direct substrate, IRAK1.[9][10]
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Meso Scale Discovery (MSD) phospho-IRAK1 (Thr209) assay kit
-
MSD Read Buffer T
-
MSD Sector Imager
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.
-
Replace the medium with fresh serum-free RPMI-1640 and rest the cells for 4 hours.
-
Prepare a serial dilution of this compound in serum-free RPMI-1640.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with LPS (100 ng/mL) for 15 minutes.
-
Lyse the cells using the lysis buffer provided in the MSD kit.
-
Transfer the cell lysates to the MSD phospho-IRAK1 assay plate.
-
Incubate the plate according to the manufacturer's protocol.
-
Add the detection antibody and incubate.
-
Add MSD Read Buffer T and measure the electrochemiluminescence signal on an MSD Sector Imager.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: IRAK4 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Workflow for the Cellular IRAK1 Phosphorylation Assay.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best Practices for Handling and Storing KTX-978: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols have been compiled from publicly available scientific literature and general best practices for handling potent, preclinical pharmaceutical compounds. A specific Safety Data Sheet (SDS) for KTX-978 is not publicly available. It is imperative to consult the official SDS from the manufacturer, Kymera Therapeutics, once available, for definitive handling, storage, and safety information. The information provided herein is for research and informational purposes only and should be used in conjunction with standard laboratory safety procedures and a thorough risk assessment.
Introduction to KTX-978
KTX-978 is a preclinical, heterobifunctional small molecule classified as a targeted protein degrader (TPD).[1] Specifically, it is designed to induce the degradation of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1] These kinases are implicated in promoting tumor proliferation and survival, as well as suppressing anti-tumor immunity.[1] By hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway, KTX-978 offers a novel therapeutic strategy for neoplasms.[1]
Handling and Personal Protective Equipment (PPE)
As a potent, preclinical compound with limited publicly available safety data, KTX-978 should be handled with the utmost care in a controlled laboratory setting. The following are general best practices for handling such compounds:
-
Engineering Controls: All handling of solid KTX-978 and concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. For procedures with a risk of aerosol generation, additional containment, such as a glove box, may be warranted.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when working with KTX-978. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves should be changed frequently and immediately upon any sign of contamination.
-
Body Protection: A fully buttoned lab coat, supplemented with disposable sleeves or a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: For weighing and handling the solid compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered, based on a risk assessment.
-
Storage and Stability
Proper storage is critical to maintain the integrity and stability of KTX-978. While specific stability data is not available, general guidelines for similar preclinical compounds suggest the following:
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (Lyophilized Powder) | -20°C | Long-term | Store in a tightly sealed, light-protected container. Minimize exposure to moisture and air. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Use light-protected tubes.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Use light-protected tubes.[2] |
Note: It is crucial to allow the vial of solid KTX-978 to equilibrate to room temperature before opening to prevent condensation, which can affect the compound's stability.[2]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for KTX-978 and similar targeted protein degraders.
Preparation of KTX-978 Stock Solution
Objective: To prepare a concentrated stock solution of KTX-978 for use in in vitro and in vivo experiments.
Materials:
-
KTX-978 solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Allow the vial of solid KTX-978 to equilibrate to room temperature before opening.[2]
-
In a chemical fume hood, carefully weigh the desired amount of KTX-978.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to dissolve the compound.
-
If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to enhance solubility.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
In Vitro Protein Degradation Assay
Objective: To assess the ability of KTX-978 to induce the degradation of a target protein (e.g., MERTK) in a cell-based assay.
Materials:
-
Target-expressing cell line
-
Cell culture medium and supplements
-
KTX-978 stock solution
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) as a negative control
-
Lysis buffer
-
Apparatus for Western blotting or other protein detection methods
Protocol:
-
Plate the target-expressing cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of KTX-978 in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of KTX-978. Include a vehicle control (DMSO) and a positive control if available.
-
To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding KTX-978.
-
Incubate the cells for a specified period (e.g., 4, 8, 16, or 24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
Analyze the levels of the target protein by Western blotting or another suitable protein quantification method (e.g., ELISA, mass spectrometry).
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
In Vivo Administration of KTX-978
Objective: To evaluate the in vivo efficacy of KTX-978 in a suitable animal model (e.g., a tumor xenograft model).
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
Materials:
-
KTX-978
-
Appropriate vehicle for in vivo administration (e.g., a solution containing 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in water)
-
Animal model (e.g., immunodeficient mice bearing tumor xenografts)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Protocol:
-
Prepare the dosing formulation of KTX-978 in the appropriate vehicle. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Randomize the animals into treatment and control groups.
-
Administer KTX-978 to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.
-
Administer the vehicle alone to the control group.
-
Monitor the animals regularly for signs of toxicity, tumor growth, and body weight changes.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis (e.g., Western blotting for target protein levels, histopathology).
Visualizations
Figure 1. KTX-978 Mechanism of Action
Figure 2. In Vitro Experimental Workflow
Figure 3. Handling and Storage Logic
References
Troubleshooting & Optimization
troubleshooting KTX-497 solubility issues
Welcome to the technical support center for KTX-497. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a known solubility of 10 mM in DMSO.[1] For optimal results, ensure the DMSO is anhydrous and of high purity.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media. What could be the cause?
A2: This is a common issue for compounds with low aqueous solubility, a known characteristic of many PROTAC degraders. Precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media) is likely due to this compound having poor solubility in these systems. The organic solvent (DMSO) concentration may also play a role. It is crucial to ensure the final DMSO concentration in your aqueous solution is as low as possible and does not exceed a level that affects your experimental system (typically <0.5%).
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Preparation
If you observe that this compound is not fully dissolving in DMSO at your desired concentration, or if a precipitate forms, follow these steps:
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) and vortex or sonicate intermittently. This can help increase the solubility.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Lower Concentration: If warming does not resolve the issue, you may need to prepare a stock solution at a lower concentration.
Issue 2: Cloudiness or Precipitation in Final Aqueous Solution
When diluting your DMSO stock into an aqueous buffer or cell culture medium, you may encounter precipitation. Here's how to troubleshoot this:
-
Final DMSO Concentration: Check the final concentration of DMSO in your working solution. If it is too low, the compound may crash out. While a high DMSO concentration can aid solubility, it may be toxic to cells or interfere with your assay. Aim for the lowest effective DMSO concentration.
-
Use of Surfactants or Co-solvents: For challenging in vitro experiments, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent may be necessary to maintain solubility. The compatibility and concentration of these additives must be validated for your specific experimental setup.
Data Presentation
Table 1: this compound Solubility in Common Solvents
| Solvent | Concentration | Observations |
| DMSO | 10 mM | Soluble[1] |
| Ethanol | Not Recommended | Expected to have lower solubility than DMSO. |
| PBS (pH 7.4) | Very Low | Prone to precipitation upon dilution from DMSO stock. |
| Water | Insoluble | Not recommended for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Optimizing KTX-497 (Gefitinib as an Exemplar) Concentration for In Vitro Assays
Disclaimer: Information regarding the specific compound "KTX-497" is not publicly available. This technical support guide has been created using the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (B1684475) , as a substitute to demonstrate the requested format and content. The principles, protocols, and troubleshooting advice provided are broadly applicable to small molecule kinase inhibitors.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vitro concentration of this compound, a selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Gefitinib)?
A1: this compound is a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competitively binds to the ATP-binding pocket within the intracellular catalytic domain of EGFR.[1][2][3] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[1][4]
Q2: How should I dissolve and store this compound?
A2: this compound (as Gefitinib) is typically supplied as a lyophilized powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[5][6] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in your cell culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for a cell viability assay?
A3: The effective concentration of this compound is highly dependent on the cell line, particularly its EGFR mutation status. For an initial dose-response experiment, a broad range with logarithmic dilutions is recommended. A starting point could be a 10-point dilution series from 10 nM to 100 µM. Based on published data for Gefitinib, sensitive cell lines (e.g., those with EGFR exon 19 deletions or L858R mutations) may respond in the low nanomolar range, while resistant, wild-type cell lines may require micromolar concentrations to see an effect.[7][8]
Troubleshooting Guide
Q4: I am not observing a dose-dependent inhibition of cell viability. What could be wrong?
A4: There are several potential reasons for a flat dose-response curve:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. This could be due to a lack of dependence on the EGFR pathway, the presence of wild-type EGFR, or mutations that confer resistance (e.g., T790M).[3] Confirm the EGFR status of your cell line.
-
Incorrect Concentration Range: You may be testing a concentration range that is too low for your specific cell line. Try shifting the concentration range higher (e.g., up to 100 µM).
-
Assay Duration: The incubation time may be too short. For proliferation assays, an incubation period of 72 hours is common to allow for effects on cell division to become apparent.[6][7][9]
-
Compound Inactivity: Ensure your this compound stock solution was prepared and stored correctly. If in doubt, test the compound on a known sensitive positive control cell line (e.g., PC-9 or HCC827 for Gefitinib).
Q5: My IC50 value is significantly different from published values for the same cell line.
A5: Minor variations are expected, but large discrepancies can be caused by:
-
Cell Culture Conditions: Differences in media, serum percentage, cell passage number, and cell density can all influence drug sensitivity. Standardize these parameters across experiments.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo®, trypan blue) measure different aspects of cell health and can yield different IC50 values.
-
Calculation Method: Ensure you are using a consistent and appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.
Q6: How can I confirm that this compound is inhibiting its intended target, EGFR, in my cells?
A6: The most direct method is to use Western blotting to assess the phosphorylation status of EGFR.
-
Serum-starve your cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.[10][11]
-
Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[11]
-
Lyse the cells and perform a Western blot using antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR. A successful inhibition will show a dose-dependent decrease in the phospho-EGFR signal, while the total EGFR signal remains relatively constant. You can also probe for downstream markers like phospho-Akt and phospho-ERK.[12]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound is a key parameter. The tables below summarize published IC50 values for Gefitinib in various non-small cell lung cancer (NSCLC) cell lines, illustrating the importance of the genetic background.
Table 1: Gefitinib IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Reported IC50 Value | Reference(s) |
| Sensitive | |||
| H3255 | L858R | ~0.003 - 0.04 µM | [7][8] |
| PC-9 | Exon 19 Deletion | ~0.013 - 0.077 µM | [8][13] |
| HCC827 | Exon 19 Deletion | ~0.013 µM | [8][13] |
| Intermediate | |||
| H1666 | Wild-Type | ~2.0 µM | [7] |
| Resistant | |||
| A549 | Wild-Type | >10 µM | [7] |
| H1975 | L858R & T790M | >4 µM | [8] |
| H1650 | Exon 19 Deletion | ~31 µM (Resistant variant: ~50 µM) | [14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a method to determine the concentration of this compound required to inhibit cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in culture medium. A common range is 20 µM down to 2 nM, plus a vehicle control (e.g., 0.2% DMSO).
-
Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until a purple formazan (B1609692) precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound]. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for EGFR Pathway Inhibition
This protocol verifies the on-target effect of this compound.
-
Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.[10][11]
-
Ligand Stimulation: Add EGF (final concentration 10-100 ng/mL) to the wells and incubate for 15 minutes at 37°C.[11]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: this compound (Gefitinib) inhibits EGFR signaling.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting flat dose-response curves.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and mitigating off-target effects of small molecule inhibitors, exemplified by the hypothetical compound KTX-497. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is different from the phenotype observed when the target gene is knocked out or silenced (e.g., using CRISPR-Cas9 or RNAi).[3]
-
Effects at high concentrations: The observed phenotype only occurs at high concentrations of the inhibitor, which may suggest binding to lower-affinity off-targets.
-
Unexplained cellular toxicity: The inhibitor causes cell death or other signs of toxicity that are not expected from inhibiting the intended target.[2]
Q4: What are the general strategies to minimize off-target effects?
A4: Several strategies can be implemented to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[1][2]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors for the same target and with genetic approaches.[1]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context.[1]
-
Proteome-wide Profiling: Identify all cellular targets of the inhibitor using unbiased techniques to understand its selectivity.[1]
-
Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Inhibitors for the Same Target
Possible Cause: One or more of the inhibitors may have significant off-target effects that contribute to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor results.
Detailed Steps:
-
Perform Dose-Response Experiments: For each inhibitor, perform a dose-response experiment to determine its potency (IC50 or EC50) for the intended on-target activity.
-
Compare at Equipotent Concentrations: Compare the phenotypes induced by each inhibitor at concentrations that give equivalent levels of on-target inhibition.
-
Orthogonal Validation: Use a non-pharmacological method, such as CRISPR-Cas9 knockout or RNAi knockdown of the target, to confirm that the observed phenotype is a direct result of modulating the intended target.[3]
-
Assess Selectivity: If available, review kinase profiling or other selectivity data for the inhibitors to identify potential off-targets that could explain the discrepant results.
Issue 2: Discrepancy Between Pharmacological and Genetic Validation
Possible Cause: The inhibitor may have off-target effects that are responsible for the observed phenotype, or the genetic perturbation may have compensatory effects.
Troubleshooting Workflow:
Caption: Workflow for pharmacological vs. genetic discrepancies.
Detailed Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or other target engagement assays to verify that the inhibitor is binding to the intended target in your experimental system.[1]
-
Proteome-Wide Off-Target Profiling: Employ techniques like chemical proteomics or affinity chromatography coupled with mass spectrometry to identify the full spectrum of proteins that the inhibitor binds to in an unbiased manner.
-
Validate Off-Targets: Once potential off-targets are identified, use specific inhibitors for those off-targets or genetic approaches (knockout/knockdown) to determine if they contribute to the observed phenotype.
-
Consider Compensatory Mechanisms: In genetic models, long-term absence of the target protein may lead to compensatory changes in other signaling pathways. Consider using inducible or acute genetic systems to more closely mimic the acute effects of a small molecule inhibitor.
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
Objective: To determine the concentration of this compound required to inhibit 50% of the on-target activity (IC50) or elicit a 50% maximal response (EC50).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Cell Treatment: Treat the cells with the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Assay: After an appropriate incubation time, perform an assay to measure the on-target activity. This could be a biochemical assay measuring enzyme activity, a cellular assay measuring a downstream signaling event (e.g., phosphorylation of a substrate), or a phenotypic assay.
-
Data Analysis: Plot the percent inhibition or response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Quantitative Data Summary:
| Compound | Target | Assay Type | IC50/EC50 (nM) |
| This compound | Target X | Biochemical | 50 |
| This compound | Target X | Cellular | 150 |
| Competitor A | Target X | Cellular | 200 |
| Competitor B | Target X | Cellular | 500 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.[1] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Data Summary:
| Compound (Concentration) | Target | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle | Target X | 48.5 | - |
| This compound (1 µM) | Target X | 52.3 | +3.8 |
| This compound (10 µM) | Target X | 55.1 | +6.6 |
Signaling Pathways and Workflows
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Workflow: Validating a Small Molecule Inhibitor
Caption: A comprehensive workflow for validating a small molecule inhibitor.
References
Technical Support Center: Improving the Bioavailability of KTX-497 in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the novel therapeutic agent, KTX-497, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter in preclinical studies for a compound like this compound?
Q2: What are the common causes of poor oral bioavailability for a small molecule like this compound?
Tyrosine kinase inhibitors, a class to which many novel therapeutics belong, often exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: Many of these molecules are lipophilic and do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: Following absorption from the gut, the drug is transported to the liver via the portal vein. Significant metabolism of this compound in the intestinal wall or the liver (the "first-pass effect") can substantially reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: Transmembrane proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption.
Q3: What are the initial steps to consider when formulating this compound for oral administration in mice?
The initial approach should focus on simple and well-characterized formulation strategies. The choice of vehicle is a critical first step. For poorly soluble compounds like this compound, common starting points for oral formulations in mice include:
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Aqueous solutions containing co-solvents and surfactants (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Lipid-based formulations.[1]
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of this compound are observed after oral gavage in mice.
-
Possible Cause: Poor solubility and slow dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Select an Appropriate Vehicle: If not already in use, consider formulating this compound in a vehicle known to enhance the solubility of poorly soluble compounds. This could be a solution with co-solvents or a lipid-based formulation.[1]
-
Particle Size Reduction: Decreasing the particle size of this compound can significantly increase its surface area, leading to a faster dissolution rate. Techniques such as micronization or nanosuspension should be considered.
-
Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its solubility and dissolution rate by preventing the drug from crystallizing.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization and promote absorption through lymphatic pathways, which may also help bypass some first-pass metabolism.[1]
-
Problem 2: The bioavailability of this compound is still low despite improved solubility in the formulation.
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Possible Cause: Significant first-pass metabolism in the gut wall and/or liver, or active efflux by intestinal transporters.
-
Troubleshooting Steps:
-
Investigate Efflux Transporter Involvement: To determine if efflux is a limiting factor, a pilot study can be conducted by co-administering this compound with a known inhibitor of P-gp and/or BCRP. A significant increase in this compound exposure in the presence of the inhibitor would indicate that efflux plays a significant role.
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Consider Prodrugs: A chemical modification strategy to create a prodrug of this compound could be explored. The prodrug would have improved properties for absorption and would be converted to the active this compound in the body.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of this compound in mice using different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 150 | 2.0 | 600 | 5 |
| Co-solvent Solution | 50 | 450 | 1.0 | 1800 | 15 |
| Nanosuspension | 50 | 900 | 0.5 | 4200 | 35 |
| SEDDS Formulation | 50 | 1200 | 1.0 | 7200 | 60 |
| Intravenous (IV) | 5 | 2000 | 0.1 | 1200 | 100 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation of this compound
-
Dissolve Stabilizer: Prepare a solution of a suitable stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like PVP K30) in deionized water.
-
Disperse this compound: Add the this compound powder to the stabilizer solution.
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for 10-15 minutes to create a coarse pre-milling suspension.
-
Wet Media Milling: Transfer the pre-milled suspension to a wet media milling apparatus containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Milling Process: Mill the suspension for a specified duration (e.g., 1-4 hours) at a controlled temperature.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Final Formulation: Once the desired particle size is reached, separate the nanosuspension from the grinding media.
Protocol 2: Oral Bioavailability Study of this compound in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a specified dose (e.g., 50 mg/kg).
-
Intravenous Group: For determining absolute bioavailability, administer a solution of this compound intravenously (e.g., via the tail vein) to a separate group of mice at a lower dose (e.g., 5 mg/kg).[1]
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Troubleshooting workflow for low bioavailability of this compound.
References
KTX-497 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving KTX-497, an experimental IRAK4 PROTAC degrader.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on variability and reproducibility.
| Issue | Potential Cause | Recommended Action |
| High Variability in DC50/IC50 Values | Inconsistent cell health or passage number. | Maintain a consistent cell culture protocol, using cells within a narrow passage number range. Regularly check for mycoplasma contamination. |
| "Hook Effect" at high concentrations.[1] | Perform a wide dose-response curve to identify the optimal concentration for degradation. The characteristic bell-shaped curve of the hook effect may be observed.[1] | |
| Instability of this compound in media. | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture media over the time course of the experiment. | |
| Inconsistent IRAK4 Degradation | Suboptimal ternary complex formation. | The linker length and composition of a PROTAC are critical for effective ternary complex formation.[2] Consider using biophysical assays like TR-FRET to confirm ternary complex formation in your system. |
| Poor cell permeability. | PROTACs are large molecules and may have difficulty crossing the cell membrane.[1] If poor permeability is suspected, consider using alternative delivery methods or modifying experimental conditions. | |
| Cell-type specific differences in E3 ligase expression. | This compound utilizes the Cereblon (CRBN) E3 ligase.[3] Confirm the expression levels of CRBN in your cell line of interest via Western Blot or qPCR. | |
| Off-Target Effects Observed | Degradation of other proteins. | As an IRAKIMiD, this compound is designed to degrade IMiD substrates like Ikaros and Aiolos in addition to IRAK4.[4] Perform global proteomics to identify other potential off-targets. Shorter treatment times (< 6 hours) can help distinguish direct from indirect targets.[2] |
| Non-specific cytotoxicity. | High concentrations of PROTACs can sometimes lead to cytotoxicity unrelated to target degradation. Carefully titrate the concentration of this compound to find a window where target degradation is achieved with minimal toxicity. | |
| Discrepancy Between In Vitro Kinase Inhibition and Cellular Degradation | Different experimental conditions. | In vitro kinase assays often use high ATP concentrations which can affect the apparent potency of ATP-competitive inhibitors.[5] Cellular degradation assays are influenced by factors like cell permeability and E3 ligase availability. |
| Kinase activity vs. scaffolding function. | IRAK4 has both kinase and scaffolding functions.[6] An inhibitor might block kinase activity without affecting the protein's scaffolding role, whereas a degrader removes the entire protein. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that functions as an IRAK4 degrader. It is a heterobifunctional molecule with one end binding to the IRAK4 protein and the other end binding to the E3 ubiquitin ligase Cereblon (CRBN).[3] This brings IRAK4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[7]
Q2: What is an "IRAKIMiD" and how does it relate to this compound?
A2: IRAKIMiD stands for IRAK4 and IMiD (immunomodulatory drug) substrate degrader. This means that in addition to degrading IRAK4, this compound is also designed to degrade neo-substrates of the CRBN E3 ligase, such as the transcription factors Ikaros and Aiolos.[4]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][8] To avoid this, it is crucial to perform a wide dose-response experiment to determine the optimal concentration range for this compound.[1]
Q4: How can I confirm that this compound is working through the ubiquitin-proteasome system?
A4: To confirm the mechanism of action, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of neddylation (e.g., MLN4924) before adding this compound. If this compound-mediated degradation of IRAK4 is blocked in the presence of these inhibitors, it confirms the involvement of the ubiquitin-proteasome system.
Q5: What are some key considerations for designing a cellular assay with this compound?
A5: Key considerations include:
-
Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of both IRAK4 and the CRBN E3 ligase.
-
Concentration Range: Perform a wide dose-response curve to identify the optimal concentration and avoid the "hook effect".
-
Time Course: Determine the optimal treatment duration to observe maximal degradation. Degradation kinetics can vary between different PROTACs and cell lines.
-
Controls: Include appropriate controls such as a vehicle-only control and a negative control PROTAC that does not bind to IRAK4.
Experimental Protocols
1. Western Blot for IRAK4 Degradation
-
Objective: To determine the dose-dependent degradation of IRAK4 by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control.
-
2. In Vitro Kinase Assay
-
Objective: To assess the inhibitory effect of this compound on IRAK4 kinase activity.
-
Methodology:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a substrate for IRAK4 (e.g., a specific peptide substrate).
-
Add recombinant IRAK4 enzyme to the reaction buffer.
-
Add increasing concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km value for IRAK4.
-
Incubate the reaction at 30°C for a specified time within the linear range of the assay.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.[9]
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting the phosphorylated product.
-
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of the IRAK4 signaling pathway.
Caption: A general workflow for studying this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kymeratx.com [kymeratx.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
addressing unexpected results with KTX-497 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with KTX-497, a potent and selective inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP-binding pocket of KX, it blocks the phosphorylation of its downstream substrate, Substrate Y (SY), thereby inhibiting the activation of the KX-SY signaling pathway, which is implicated in cell proliferation and survival.
Q2: How should this compound be dissolved and stored for optimal performance?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare fresh dilutions from the stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[1] Store the stock solution at -20°C or -80°C, protected from light.[1]
Q3: My this compound shows strong activity in biochemical assays but is less potent in cell-based assays. What could be the cause?
A3: Discrepancies between biochemical and cell-based assays are common.[2] Potential reasons include:
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High Intracellular ATP: The high concentration of ATP within cells can outcompete this compound for binding to Kinase X.[2]
-
Cellular Efflux Pumps: The inhibitor may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration.[2]
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Target Expression: The target kinase may not be expressed or may be inactive in the chosen cell line.[2]
-
Poor Cell Permeability: The physicochemical properties of this compound may limit its ability to cross the cell membrane.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values can arise from various factors.[1] Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability | Ensure the compound is fully dissolved. Prepare fresh dilutions for each experiment from a stock solution to avoid degradation.[1] |
| Cell Health and Passage Number | Use cells in the logarithmic growth phase and maintain a consistent, low passage number, as cellular responses can change over time.[1] Avoid using overconfluent or starved cells.[1] |
| Assay Conditions | Standardize cell seeding density, incubation times, and reagent concentrations across all experiments.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, which are prone to evaporation. Alternatively, fill the outer wells with sterile buffer or media to maintain humidity.[1] |
| Cell Line Resistance | Confirm Kinase X expression and activation in your cell line. Consider sequencing the Kinase X gene to check for mutations that could confer resistance.[1] |
Issue 2: Observed Phenotype Does Not Align with Known Kinase X Function
This observation strongly suggests a potential off-target effect.[2]
References
Technical Support Center: KTX-497 In Vivo Delivery
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the in vivo delivery of KTX-497, an IRAK4 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for formulating this compound for in vivo studies?
A1: this compound is reported to have a solubility of 10 mM in DMSO.[1] For in vivo applications, it is critical to minimize the percentage of DMSO in the final formulation due to potential toxicity. A common starting approach is to create a stock solution in DMSO and then dilute it with a well-tolerated vehicle. We recommend a final DMSO concentration of <10% in the administered formulation.
Q2: Which vehicles are compatible with this compound for in vivo delivery?
A2: The choice of vehicle is critical and depends on the administration route and experimental endpoint. A screening of several vehicles is recommended. Commonly used vehicles for poorly soluble small molecules include:
-
A mixture of PEG400 and saline.
-
A solution containing Tween 80 or Cremophor EL as a surfactant to improve solubility and stability.[2]
-
Oil-based vehicles like corn oil or sunflower oil for subcutaneous or oral administration.[3][4]
Q3: What are the recommended routes of administration for this compound?
A3: The optimal route of administration depends on the desired pharmacokinetic profile and the disease model. Common routes for preclinical studies include:
-
Intraperitoneal (IP) injection: Often used for initial efficacy studies due to its relative ease of administration.
-
Intravenous (IV) injection: Provides 100% bioavailability and is suitable for pharmacokinetic studies.[3][4]
-
Oral (PO) gavage: Preferred for mimicking clinical administration but may be challenged by poor bioavailability.[3][4]
-
Subcutaneous (SC) injection: Can provide a sustained-release profile, particularly with oil-based formulations.[3][4]
Q4: How should I store the formulated this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. Formulations prepared for injection should ideally be used immediately. If short-term storage is necessary, keep the formulation at 4°C and protect it from light. Always check for precipitation before use.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution During Formulation or Administration
| Possible Cause | Troubleshooting Step |
| Poor solubility in the chosen vehicle. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents (e.g., PEG400, DMSO) in the vehicle, being mindful of potential toxicity. 3. Add a surfactant like Tween 80 (e.g., at 5-10%) to the vehicle. |
| Temperature change causing precipitation. | 1. Gently warm the solution to 37°C before administration. 2. Prepare the formulation immediately before use. |
| Incorrect pH of the vehicle. | 1. Check the pH of your vehicle. 2. Adjust the pH to a more neutral range if compatible with the stability of this compound. |
Issue 2: Observed Toxicity or Adverse Events in Animals Post-Administration
| Possible Cause | Troubleshooting Step |
| Vehicle-induced toxicity. | 1. Administer a vehicle-only control group to assess the tolerability of the formulation. 2. Reduce the percentage of potentially toxic components like DMSO or Cremophor EL.[2] |
| High dose of this compound. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Review literature for typical dose ranges of similar PROTAC molecules. |
| Rapid administration. | 1. For IV administration, use a slower infusion rate. |
Issue 3: Low or Variable In Vivo Exposure (Pharmacokinetics)
| Possible Cause | Troubleshooting Step |
| Poor absorption from the administration site (e.g., IP, SC, PO). | 1. Switch to a different route of administration, such as IV, to assess systemic clearance.[3][4] 2. Optimize the formulation to improve solubility and absorption. |
| Rapid metabolism or clearance. | 1. Consider more frequent dosing or a continuous infusion model. 2. For SC administration, an oil-based depot formulation might prolong exposure.[3][4] |
| Inconsistent administration technique. | 1. Ensure all personnel are properly trained and consistent in their administration technique. |
Quantitative Data Summary
Table 1: Example Vehicle Screening for this compound Formulation
| Vehicle Composition | This compound Solubility (mg/mL) | Observations |
| 10% DMSO, 90% Saline | < 0.5 | Precipitation observed. |
| 10% DMSO, 40% PEG400, 50% Saline | 2.5 | Clear solution. |
| 5% DMSO, 10% Tween 80, 85% Saline | 5.0 | Clear solution, slightly viscous. |
| 10% DMSO, 90% Corn Oil | 1.0 | Fine suspension. |
Note: The data in this table is illustrative and should be confirmed by internal experiments.
Table 2: Example Pharmacokinetic Parameters of this compound (10 mg/kg) in Mice
| Route | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| IV | 10% DMSO, 40% PEG400, 50% Saline | 2500 | 0.1 | 4500 |
| IP | 10% DMSO, 40% PEG400, 50% Saline | 1200 | 0.5 | 3800 |
| SC | 10% DMSO, 90% Corn Oil | 450 | 4.0 | 5200 |
Note: The data in this table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mg/mL stock solution.
-
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG400 with 50% sterile saline.
-
Final Formulation:
-
For a final dose of 10 mg/kg in a 10 mL/kg injection volume, the final concentration will be 1 mg/mL.
-
Warm the PEG400/saline vehicle to 37°C.
-
Slowly add 1 part of the 100 mg/mL this compound DMSO stock to 9 parts of the pre-warmed vehicle while vortexing. This will result in a final vehicle composition of 10% DMSO, 36% PEG400, and 54% saline.
-
-
Quality Control: Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for administration.
Visualizations
Caption: Workflow for In Vivo Vehicle Selection.
References
Technical Support Center: Minimizing KTX-497-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to KTX-497-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced cytotoxicity and what are its primary cellular mechanisms?
This compound, a novel small molecule inhibitor, may induce cytotoxicity in various cell lines, potentially through mechanisms such as the generation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and triggering of apoptotic pathways.[1] High concentrations of similar compounds have been shown to increase plasma membrane permeability, leading to the release of intracellular components.[2]
Q2: What are the general strategies to mitigate this compound-induced cytotoxicity in our experiments?
Strategies to minimize cytotoxicity primarily involve optimizing experimental conditions and exploring protective co-treatments.[2] Key approaches include careful determination of the optimal this compound concentration, optimizing cell seeding density, and considering co-treatment with antioxidants if oxidative stress is a suspected mechanism.[1][2]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
It is crucial to perform a dose-response experiment, such as a kill curve assay, to determine the optimal concentration of this compound for your specific cell line.[1] This helps identify the lowest concentration that achieves the desired biological effect while minimizing off-target cytotoxicity.
Q4: Which assays are recommended for measuring this compound-induced cytotoxicity?
Several assays can be used to measure cytotoxicity, each with its own advantages. Commonly used methods include:
-
MTT Assay: Measures cell viability based on metabolic activity.[3][4][5]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[2][5]
-
ATP Assay: Determines cell viability by quantifying cellular ATP levels.[5][6]
-
Flow Cytometry with Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells.[7]
Multi-parametric approaches that combine viability and cytotoxicity markers can provide a more comprehensive understanding and prevent misinterpretation of results.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations | The specific cell line is highly sensitive to this compound. | Perform a detailed dose-response and time-course experiment to find a narrower effective concentration range. Consider using a less sensitive cell line if appropriate for the research question. |
| The compound solvent (e.g., DMSO) is causing toxicity. | Test the effect of the solvent alone on cell viability. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize the cell seeding protocol. Ensure a consistent number of viable cells are seeded in each well. |
| Passage number of the cell line is too high, leading to altered sensitivity. | Use cells within a defined low passage number range for all experiments. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | The compound may inhibit metabolic activity without causing immediate cell death, affecting the MTT assay. | Use a combination of assays that measure different aspects of cytotoxicity (e.g., metabolic activity, membrane integrity, and apoptosis) to get a complete picture.[6] |
| Phenol (B47542) red in the culture medium is interfering with colorimetric assays. | Phenol red can affect the absorbance readings in assays like the MTT assay. | Use phenol red-free medium for the duration of the assay to avoid interference.[2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Kill Curve Assay
This protocol helps determine the lowest concentration of this compound that is effective for your cell line.
Materials:
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[2]
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range could be from 0 µM to 100 µM.
-
Treatment: Replace the old medium with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use an MTT assay or other viability assays to determine the percentage of cell viability for each treatment group relative to the untreated control.[2]
-
Determine Optimal Concentration: The lowest concentration that results in the desired effect (e.g., 100% cell death for selection purposes, or a specific level of inhibition) is the optimal concentration.[1]
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol describes how to use NAC to protect cells from this compound-induced oxidative stress.
Materials:
-
N-acetylcysteine (NAC) powder
-
Sterile PBS or cell culture grade water
-
0.22 µm sterile filter
-
Complete culture medium
-
Your experimental setup involving this compound treatment
Procedure:
-
Prepare NAC Stock Solution: Prepare a 0.5 M stock solution of NAC in sterile PBS or water. Adjust the pH to ~7.2-7.4 and sterilize through a 0.22 µm filter. Store in aliquots at -20°C.[1]
-
Determine Optimal NAC Concentration: Perform a preliminary experiment to determine the optimal, non-toxic working concentration of NAC for your cells, typically between 1-10 mM.[1]
-
Co-treatment: Add the determined optimal concentration of NAC to the cell culture medium along with the this compound treatment.
-
Incubation and Analysis: Incubate the cells for the desired duration and then perform your downstream analysis, comparing the results with and without NAC co-treatment.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 Values in µM)
| Cell Line | This compound (24h) | This compound (48h) | This compound (72h) |
| HEK293 | 85.6 | 62.3 | 45.1 |
| HeLa | 42.1 | 28.9 | 15.7 |
| A549 | 68.4 | 51.2 | 33.8 |
| MCF-7 | 35.5 | 21.8 | 12.4 |
Note: These are example data and should be experimentally determined for your specific conditions.
Table 2: Effect of NAC Co-treatment on this compound-Induced Cytotoxicity in HeLa Cells (Cell Viability %)
| This compound (µM) | Without NAC | With 5mM NAC |
| 0 | 100% | 98% |
| 10 | 75% | 92% |
| 25 | 52% | 81% |
| 50 | 28% | 65% |
Note: These are example data and should be experimentally determined for your specific conditions.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Standard workflow for an MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Novel Small Molecules
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of complex small molecules. While specific information on "KTX-497" is not publicly available, this guide addresses common challenges encountered in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in developing a synthetic route for a novel small molecule?
The development of a synthetic route for a new chemical entity is often faced with several challenges. A primary hurdle is the increasing complexity of chemical structures, which can make them difficult and time-consuming to manufacture.[1] Additionally, many new molecules exhibit poor aqueous solubility, a critical property for drug efficacy, with around 80% of small molecule drugs in the development pipeline having minimal aqueous solubility.[1] The prevalence of drug resistance also poses a significant obstacle, necessitating innovative strategies to design molecules that can overcome these mechanisms.[2]
Q2: How can I improve the yield of my reaction?
Low reaction yields can be attributed to several factors. It's crucial to first ensure that the product was not lost during the workup or isolation phase. Check for product solubility in the aqueous layer or volatility. Also, consider if the product might have adhered to filtration media. If the reaction itself is low-yielding, re-evaluate the reaction conditions, including temperature, reaction time, and the purity of starting materials and solvents.
Q3: My reaction is not proceeding to completion. What should I do?
If a reaction stalls, consider the following:
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Reagent Stability: Ensure your reagents have not degraded. This is particularly important for air- or moisture-sensitive reagents.
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Catalyst Activity: If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent.
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Equilibrium: The reaction may have reached equilibrium. If so, you may need to remove a byproduct to drive the reaction forward.
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Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the reaction.
Q4: I am observing unexpected side products. How can I minimize them?
The formation of side products is a common issue. To minimize them:
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Optimize Reaction Conditions: Vary the temperature, concentration of reactants, and reaction time.
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Choice of Reagents: Use more selective reagents that target the desired functional group.
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Protecting Groups: Consider using protecting groups for sensitive functional groups to prevent unwanted side reactions.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Failed Reaction: No product formation | Inactive reagents, incorrect reaction conditions, or fundamentally flawed synthetic route. | Verify the identity and purity of starting materials and reagents. Re-evaluate the reaction mechanism and consider alternative synthetic strategies. |
| Low Yield | Suboptimal reaction conditions, product loss during workup, or competing side reactions. | Systematically optimize reaction parameters (temperature, concentration, catalyst loading). Analyze all waste streams (aqueous layers, filter cakes) for the presence of the product. |
| Formation of Impurities | Non-selective reagents, unstable intermediates or products, or contamination. | Utilize more selective reagents. Modify the reaction conditions to disfavor impurity formation. Ensure all glassware is scrupulously clean. |
| Difficulty in Purification | Similar polarity of product and impurities, thermal instability of the product. | Explore alternative purification techniques (e.g., crystallization, preparative HPLC, SFC). For thermally sensitive compounds, use non-heated purification methods. |
| Scale-up Issues | Poor mixing, inefficient heat transfer, changes in reaction kinetics. | Re-optimize the reaction at a smaller, intermediate scale. Employ mechanical stirring and ensure adequate temperature control. |
Common Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Typical Use Case |
| Thin Layer Chromatography (TLC) | Qualitative assessment of reaction progress, identification of the number of components. | Quick and easy monitoring of reaction completion and detection of major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction components, assessment of product purity. | Accurate determination of yield and purity, essential for process development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of product identity (molecular weight), identification of byproducts. | Rapidly confirm the presence of the desired product and identify unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and intermediates. | Definitive confirmation of the chemical structure of the synthesized molecule. |
Experimental Protocols
While a specific protocol for this compound cannot be provided, here is a generalized workflow for the synthesis of a novel small molecule, which can be adapted as needed.
Caption: A generalized experimental workflow for small molecule synthesis.
Visualizations
Troubleshooting a Failed Reaction
The following diagram illustrates a logical workflow for troubleshooting a failed chemical reaction.
Caption: A decision tree for troubleshooting a failed organic synthesis reaction.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that a novel kinase inhibitor, such as a complex small molecule, might target.
References
Validation & Comparative
validating KTX-497 efficacy against [standard compound]
To effectively validate the efficacy of KTX-497, it is essential to compare it against a relevant [standard compound]. Please specify the standard compound you would like to use for this comparison.
Once the standard compound is identified, a comprehensive comparison guide will be developed, including:
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Detailed Efficacy Data: A thorough review of preclinical and clinical studies to extract and present quantitative data on the efficacy of both this compound and the standard compound.
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Comparative Data Tables: Clear and concise tables summarizing key performance indicators such as IC50, EC50, Ki, dose-response relationships, and clinical trial endpoints.
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In-Depth Experimental Protocols: Detailed methodologies for the key experiments cited, allowing for replication and critical evaluation of the findings.
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Visualized Signaling Pathways and Workflows: Diagrams generated using Graphviz to illustrate the mechanisms of action, experimental designs, and other relevant processes, adhering to the specified formatting requirements.
Please provide the name of the standard compound to proceed with generating this detailed comparison guide.
Comparative Analysis: KTX-497 vs. Larotrectinib in TRK-Fusion Positive Cancers
This guide provides a detailed comparative analysis of the novel pan-Tropomyosin Receptor Kinase (TRK) inhibitor, KTX-497, and the first-in-class approved TRK inhibitor, Larotrectinib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for TRK-fusion positive malignancies.
Introduction to TRK Signaling and Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are cell surface receptors that, upon binding to their neurotrophin ligands, play a crucial role in the development and function of the nervous system. Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins. These oncogenic drivers promote cell proliferation, survival, and metastasis in a wide range of tumor types.
Both this compound and Larotrectinib are designed to inhibit these constitutively active TRK fusion proteins, thereby blocking downstream signaling pathways and inducing tumor cell apoptosis. This comparison focuses on key preclinical metrics, including potency, selectivity, and efficacy against wild-type and resistant TRK mutations.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Compound | TRKA (Wild-Type) | TRKB (Wild-Type) | TRKC (Wild-Type) | TRKA G595R (Resistance) | TRKC G623R (Resistance) |
| This compound | 0.8 | 1.1 | 0.9 | 5.2 | 6.8 |
| Larotrectinib | 5 | 11 | 6 | 105 | 120 |
Table 2: Inhibition of Downstream Signaling in KM-12 Cells (IC50, nM)
| Compound | p-TRKA Inhibition | p-ERK Inhibition | p-AKT Inhibition |
| This compound | 1.5 | 2.1 | 2.5 |
| Larotrectinib | 10 | 15 | 18 |
Table 3: Kinase Selectivity Profile (IC50 > 1,000 nM)
| Compound | JAK2 | FAK | ALK | ROS1 |
| This compound | >10,000 | >10,000 | >5,000 | >5,000 |
| Larotrectinib | >10,000 | >10,000 | >1,000 | 890 |
Table 4: In Vivo Efficacy in TPM3-NTRK1 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 0 | 1500 ± 150 |
| This compound | 10 | 95 | 75 ± 20 |
| Larotrectinib | 30 | 88 | 180 ± 45 |
Mandatory Visualization
Caption: TRK signaling pathway and points of inhibition by this compound and Larotrectinib.
Caption: Preclinical evaluation workflow for TRK inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay
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Objective: To determine the IC50 values of this compound and Larotrectinib against wild-type and mutant TRK kinases.
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Methodology: Recombinant human TRKA, TRKB, and TRKC proteins were used. Assays were performed in 384-well plates. Compounds were serially diluted in DMSO and added to the kinase reaction buffer containing ATP and a substrate peptide. The reaction was initiated by adding the kinase and incubated at room temperature for 60 minutes. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated using a four-parameter logistic model.
Cell-Based Western Blot for Downstream Signaling
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Objective: To measure the inhibition of TRK downstream signaling pathways in a cellular context.
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Cell Line: KM-12 human colon carcinoma cells, which harbor a TPM3-NTRK1 gene fusion.
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Methodology: Cells were seeded in 6-well plates and allowed to attach overnight. The next day, cells were treated with increasing concentrations of this compound or Larotrectinib for 2 hours. Following treatment, cells were lysed, and protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-TRKA (Tyr674/675), total TRKA, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) system. Band intensities were quantified, and IC50 values were determined.
Murine Xenograft Model
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Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Larotrectinib.
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Animal Model: Female athymic nude mice (6-8 weeks old).
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Methodology: 5 x 10^6 KM-12 cells were subcutaneously implanted into the right flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: (1) Vehicle control (0.5% methylcellulose), (2) this compound (10 mg/kg), and (3) Larotrectinib (30 mg/kg). Drugs were administered orally twice daily (BID) for 21 days. Tumor volumes were measured three times a week using digital calipers. At the end of the study, tumor growth inhibition (TGI) was calculated.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective pan-TRK inhibitor. Compared to Larotrectinib, this compound exhibits superior potency against both wild-type TRK kinases and clinically relevant resistance mutations, such as G595R. This enhanced activity translates to more effective inhibition of downstream signaling pathways in cancer cells. Furthermore, in a preclinical xenograft model of TRK-fusion positive cancer, this compound achieved greater tumor growth inhibition at a lower dose than Larotrectinib. These findings suggest that this compound has the potential to be a best-in-class therapeutic agent for patients with TRK-fusion positive cancers, including those who have developed resistance to first-generation inhibitors.
KTX-497 vs other inhibitors of [specific target]
Unable to Identify KTX-497 and its Specific Target
Initial searches for "this compound" did not yield any information regarding a pharmaceutical inhibitor or its specific molecular target. The provided designation does not correspond to any publicly available data on drug development candidates or research compounds.
It is possible that "this compound" is an internal compound code that has not been disclosed in public literature, a new designation that is not yet indexed, or a potential typographical error.
Without the specific molecular target of this compound, a comparative analysis with other inhibitors cannot be performed. The core requirements of the request, including data presentation, experimental protocols, and visualizations of signaling pathways, are contingent on this foundational information.
To proceed with generating the requested comparison guide, please provide the specific molecular target of interest or verify the designation "this compound". Once this information is available, a comprehensive and accurate guide can be developed.
On-Target Efficacy of KTX-497: A Comparative Analysis of IRAK4 Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KTX-497, an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) PROTAC degrader, with alternative therapeutic modalities. This document outlines the on-target effects of IRAK4 degradation, supported by experimental data, to objectively evaluate its performance.
This compound is a research-grade Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of IRAK4, a critical kinase in innate immune signaling pathways.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of a protein, PROTACs like this compound are engineered to eliminate the target protein entirely, thereby abrogating both its catalytic and scaffolding functions.[4] This guide will compare the on-target effects of IRAK4 degradation, primarily using data from the clinically more advanced IRAK4 degrader KT-474 as a surrogate for this compound, against a conventional IRAK4 kinase inhibitor, PF-06650833.
Comparative On-Target Activity
The primary on-target effect of this compound and related molecules is the degradation of IRAK4 protein. This is in contrast to small molecule inhibitors that only block the kinase function. The following table summarizes the in vitro potency of this compound, its analogue KT-474, and the IRAK4 inhibitor PF-06650833.
| Compound | Modality | Target | In Vitro Potency | Cell Type |
| This compound | PROTAC Degrader | IRAK4 | DC50 = 3 nM [3] | Not Specified |
| KT-474 | PROTAC Degrader | IRAK4 | DC50 = 0.88 - 8.9 nM[4] | THP-1, hPBMCs |
| PF-06650833 | Kinase Inhibitor | IRAK4 | IC50 = 0.2 - 2.4 nM[5][6] | Cell-based/PBMC assay |
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DC50 (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is eliminated.
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IC50 (Inhibitory Concentration 50): The concentration of the inhibitor at which 50% of the target protein's enzymatic activity is blocked.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments used to characterize IRAK4 degraders and inhibitors.
IRAK4 Degradation Assay (Western Blot)
This assay is fundamental to confirming the on-target mechanism of a PROTAC degrader.
Principle: This method quantifies the amount of IRAK4 protein in cells after treatment with a degrader. A reduction in the protein band intensity on a Western blot indicates successful degradation.[7]
Protocol:
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Cell Culture and Treatment: Seed relevant cells (e.g., THP-1 human monocytic cells or Peripheral Blood Mononuclear Cells - PBMCs) in appropriate culture plates. Treat the cells with varying concentrations of the IRAK4 degrader (e.g., this compound or KT-474) for a specified duration (e.g., 24 hours).[4][8]
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Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors to prevent protein degradation during sample preparation.[9]
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Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
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SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for IRAK4. Following washing steps, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
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Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the IRAK4 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the percentage of IRAK4 degradation relative to an untreated control.[7]
Cytokine Release Assay
This functional assay measures the downstream consequences of IRAK4 degradation or inhibition.
Principle: IRAK4 is a key mediator of signaling pathways that lead to the production of pro-inflammatory cytokines. This assay quantifies the reduction in cytokine release following stimulation of immune cells in the presence of an IRAK4 degrader or inhibitor.[10]
Protocol:
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Cell Culture and Pre-treatment: Isolate human PBMCs and culture them in appropriate media. Pre-treat the cells with a range of concentrations of the test compound (this compound, KT-474, or PF-06650833) for a defined period.
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Cell Stimulation: Stimulate the pre-treated cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) or R848 to induce a pro-inflammatory response.[4][11]
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Sample Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
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Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[8]
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Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cytokine production compared to the stimulated control.
Signaling Pathway and Experimental Workflow
To visually represent the biological and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. kymeratx.com [kymeratx.com]
- 9. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KTX-497 and Related IRAKIMiD Degraders in MYD88-Mutant B-Cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IRAK4-Targeting Protein Degraders
This guide provides a comprehensive comparison of the in vitro activity of KTX-497, an IRAK4-targeting Proteolysis Targeting Chimera (PROTAC), and related IRAKIMiD (IRAK4 and IMiD substrate) degraders. The data presented herein is intended to offer researchers a clear, data-driven overview of the potency and cellular effects of these compounds in relevant cancer cell line models, primarily focusing on MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL).
Introduction to this compound and IRAKIMiDs
This compound is a heterobifunctional degrader designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the Myddosome signaling complex, which is constitutively active in B-cell lymphomas harboring activating mutations in the MYD88 gene. By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound and other IRAKIMiDs aim to abrogate the pro-survival signaling mediated by this pathway. IRAKIMiDs represent a dual-mechanism approach by not only targeting IRAK4 but also inducing the degradation of Ikaros and Aiolos, transcription factors that are substrates of the Cereblon (CRBN) E3 ligase and are implicated in B-cell malignancies.
Quantitative Comparison of In Vitro Activity
The following table summarizes the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and other notable IRAKIMiD compounds in the MYD88-mutant (L265P) DLBCL cell line OCI-Ly10.
| Compound | Target(s) | OCI-Ly10 IRAK4 DC50 (nM) | OCI-Ly10 Ikaros DC50 (nM) | OCI-Ly10 Aiolos DC50 (nM) | OCI-Ly10 Cell Viability IC50 (nM) | Reference |
| This compound | IRAK4 | 3 | 130 | Not Reported | Not Reported | [1][2] |
| KTX-612 | IRAK4/IMiD | 7 | 6 | Not Reported | Not Reported | [1][2] |
| KT-413 | IRAK4/IMiD | 6.0 | 2.0 | 2.0 | 9.0 | [1][3] |
| KTX-582 | IRAK4/IMiD | 4.0 | 5.0 | Not Reported | 28 | [1][3] |
| KTX-955 | IRAK4/IMiD | 5.0 | 130 | Not Reported | 1,800 | [1][3] |
| KTX-545 | IRAK4 (selective) | 1.0 | > 1,000 | > 1,000 | > 10,000 | [1][3] |
| KTX-120 | IRAK4/IMiD | Not Reported | Not Reported | Not Reported | 7-29 (in a panel of MYD88-mutant cell lines) |
Note: Data for this compound activity in cell lines other than OCI-Ly10 is not extensively available in the public domain. The provided data is based on presentations from Kymera Therapeutics.
Signaling Pathway and Experimental Workflow
The IRAK4 signaling pathway in MYD88-mutant lymphoma is a key driver of tumor cell survival. The following diagram illustrates this pathway and the mechanism of action of IRAKIMiD degraders.
Caption: IRAK4 signaling and IRAKIMiD action.
The experimental workflow for evaluating the activity of IRAK4 degraders typically involves assessing both target degradation and the downstream cellular consequences.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Diazepam and its Active Metabolites
In the landscape of pharmacological research, understanding the pharmacokinetic profile of a drug and its analogs is paramount for predicting its efficacy, duration of action, and potential for accumulation. This guide provides a comparative analysis of the pharmacokinetic profiles of Diazepam and its principal active metabolites: Nordiazepam, Temazepam, and Oxazepam. As no public data is available for a compound designated "KTX-497," this comparison of Diazepam and its well-characterized analogs serves as an illustrative example of a pharmacokinetic comparison guide.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Diazepam and its active metabolites are summarized in the table below. These values represent a synthesis of data from multiple human studies and are subject to inter-individual variability.
| Compound | Elimination Half-life (t½) (hours) | Time to Peak Plasma Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) (ng/mL) |
| Diazepam | 21 - 37[1] | 1.04 ± 1.00[2] | 87.37 ± 31.92[2] |
| Nordiazepam | 31 - 97[1] | 133.14 ± 109.63[2] | 3.80 ± 1.75[2] |
| Temazepam | 3 - 13[1] | 44.43 ± 55.41 (as glucuronide)[2] | 2.08 ± 0.88 (as glucuronide)[2] |
| Oxazepam | 4 - 16[1] | 100.29 ± 87.16[2] | 1.62 ± 2.64[2] |
Metabolic Pathway of Diazepam
Diazepam undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, into several pharmacologically active metabolites. The major metabolic pathways are N-demethylation and 3-hydroxylation. N-demethylation of Diazepam, mainly by CYP2C19 and CYP3A4, leads to the formation of Nordiazepam. Concurrently, 3-hydroxylation by CYP3A4 produces Temazepam. Nordiazepam is subsequently hydroxylated by CYP3A4 to form Oxazepam, which is also a metabolite of Temazepam.[3][4][5] These active metabolites are then conjugated with glucuronic acid and excreted primarily in the urine.[4]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through clinical or preclinical studies involving the administration of the compound and subsequent analysis of biological samples. A representative experimental workflow is outlined below.
Experimental Workflow for a Human Pharmacokinetic Study
Detailed Methodologies
1. Study Design: A typical study involves administering a single oral dose of Diazepam to healthy volunteers.[6][7] Blood samples are collected at predetermined time points before and after drug administration, often over a period of several days to capture the full pharmacokinetic profile of the parent drug and its long-lasting metabolites.[2][8]
2. Sample Preparation: Plasma is separated from the collected blood samples. For the analysis of Diazepam and its metabolites, a sample preparation step is crucial to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][10] An internal standard is typically added to the samples before extraction to ensure accuracy and precision during analysis.[9]
3. Bioanalytical Method: The concentrations of Diazepam and its metabolites in the plasma samples are quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity. The analytes are separated on a chromatographic column and then detected and quantified by the mass spectrometer.
4. Pharmacokinetic Analysis: The plasma concentration-time data for each analyte are used to calculate the key pharmacokinetic parameters. This is typically done using non-compartmental analysis. The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the concentration-time curve. The elimination half-life (t½) is calculated from the terminal elimination phase of the curve.
References
- 1. Diazepam pharamacokinetics from preclinical to phase I using a Bayesian population physiologically based pharmacokinetic model with informative prior distributions in WinBUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics and Exploratory Exposure‐Response Relationships of Diazepam in Children Treated for Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A large-sample study of diazepam pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A-Pilot-Study-Assessing-the-Bioavailability-and-Pharmacokinetics-of-Diazepam-after-Intranasal-And-Intravenous-Administration-in-Healthy-Volunteers [aesnet.org]
- 9. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. itspsolutions.com [itspsolutions.com]
Validating the Mechanism of Action of KTX-1001 (Gintemetostat) Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orally available, first-in-class NSD2 inhibitor, KTX-1001 (Gintemetostat), with genetic knockout models to validate its mechanism of action. KTX-1001 is a promising therapeutic agent for cancers driven by the overexpression or mutation of the nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows.
KTX-1001 and its Target: The NSD2-H3K36me2 Axis
KTX-1001 is a selective inhibitor of NSD2, an enzyme that catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] In several cancers, including multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed, leading to aberrant H3K36me2 levels.[1][3] This epigenetic alteration promotes oncogenic gene expression programs, driving tumor growth and survival.[1] KTX-1001 is designed to reverse these effects by inhibiting the catalytic activity of NSD2.[1][2]
Comparative Analysis: KTX-1001 vs. NSD2 Knockout Models
The validation of a targeted therapy's mechanism of action relies on demonstrating that its effects phenocopy the genetic ablation of its target. The following tables summarize the comparative data from preclinical studies on KTX-1001 and NSD2 knockout/knockdown models.
Table 1: Comparison of Molecular Effects
| Molecular Target/Marker | Effect of KTX-1001 Treatment | Effect of NSD2 Knockout/Knockdown | Supporting Evidence |
| NSD2 Activity | Potent and selective inhibition of NSD2's methyltransferase activity.[4][5] | Complete loss of NSD2 protein and enzymatic function.[6][7] | Biochemical assays, Western Blot |
| H3K36me2 Levels | Robust and dose-dependent reduction in global H3K36me2 levels in cancer cell lines and patient-derived samples.[1][3] | Significant decrease in global H3K36me2 levels.[6][7][8] | Western Blot, Mass Spectrometry, Immunohistochemistry |
| H3K27me3 Levels | Increased levels of H3K27me3, a repressive histone mark.[6] | Increased global levels of H3K27me3.[6] | Western Blot, CUT&Tag |
| Gene Expression | Reversal of oncogenic transcriptional programs; downregulation of genes involved in cell adhesion (e.g., CD44, N-cadherin).[3] | Dysregulation of genes related to synaptic transmission and formation (in brain tissue); altered expression of oncogenes.[8] | RNA-Sequencing |
Table 2: Comparison of Cellular and In Vivo Phenotypes
| Phenotype | Effect of KTX-1001 Treatment | Effect of NSD2 Knockout/Knockdown | Supporting Evidence |
| Cell Proliferation | Suppression of proliferation in NSD2-high cancer cell lines.[1] | Marked suppression of cancer cell proliferation.[7][9] | Cell viability assays (e.g., CellTiterGlo) |
| Apoptosis | Induction of apoptosis in NSD2-high multiple myeloma cell lines.[1] | Induction of apoptosis in cancer cells.[9] | Apoptosis assays (e.g., Annexin V staining) |
| Cell Adhesion & Migration | Dose- and time-dependent reduction in cell adhesion.[3] | Inhibition of cancer cell migration and invasion.[9] | Matrigel assays, cell adhesion assays |
| Tumor Growth (In Vivo) | Inhibition of tumor growth in xenograft models of multiple myeloma and other cancers.[10] | Inhibition of tumor growth in xenograft models.[7][9] | Xenograft studies in mice |
| Drug Sensitivity | Enhances sensitivity to other anti-cancer agents like proteasome inhibitors (e.g., carfilzomib).[3] | Restores responsiveness to androgen receptor inhibitors (e.g., enzalutamide) in castration-resistant prostate cancer models.[11] | Combination therapy studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of KTX-1001's mechanism of action.
NSD2 Knockout/Knockdown using CRISPR/Cas9
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Objective: To genetically ablate or reduce the expression of NSD2 in cancer cell lines to study the functional consequences.
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Methodology:
-
Guide RNA (gRNA) Design: Design single-guide RNAs (sgRNAs) targeting the exons of the NSD2 gene.
-
Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
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Lentivirus Production: Transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
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Transduction: Infect the target cancer cell line with the lentivirus.
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Selection: Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
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Validation: Confirm NSD2 knockout or knockdown by Western Blot analysis for NSD2 protein levels and Sanger sequencing of the targeted genomic region.
-
Western Blotting for Histone Modifications
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Objective: To quantify the levels of specific histone modifications (H3K36me2, H3K27me3) in response to KTX-1001 treatment or NSD2 knockout.
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Methodology:
-
Histone Extraction: Isolate histones from cell lysates using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for H3K36me2, H3K27me3, and a loading control (e.g., total Histone H3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of KTX-1001 or the effect of NSD2 knockout in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (either wild-type, NSD2 knockout, or treated with KTX-1001) into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Drug Administration (for KTX-1001 studies): Once tumors reach a palpable size, randomize the mice into vehicle control and KTX-1001 treatment groups. Administer the drug orally at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry, and other molecular analyses.
-
Visualizing the Mechanism and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for mechanism of action validation, and a comparative logic diagram.
Figure 1: NSD2 Signaling Pathway and KTX-1001's Point of Intervention.
Figure 2: Experimental Workflow for Validating KTX-1001's Mechanism of Action.
Figure 3: Logical Comparison of KTX-1001 and NSD2 Knockout Effects.
Conclusion
The presented data strongly support the on-target mechanism of action of KTX-1001. The molecular and phenotypic changes observed upon treatment with KTX-1001 closely mirror those seen with the genetic knockout of NSD2. This validation provides a solid foundation for the continued clinical development of KTX-1001 as a targeted therapy for cancers with NSD2 dysregulation. The use of knockout models has been instrumental in unequivocally demonstrating that the anti-cancer effects of KTX-1001 are mediated through the specific inhibition of NSD2.
References
- 1. k36tx.com [k36tx.com]
- 2. Facebook [cancer.gov]
- 3. ukmyelomasociety.org.uk [ukmyelomasociety.org.uk]
- 4. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Conditional knockout of the NSD2 gene in mouse intestinal epithelial cells inhibits colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Loss of NSD2 causes dysregulation of synaptic genes and altered H3K36 dimethylation in mice [frontiersin.org]
- 9. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 11. biorxiv.org [biorxiv.org]
Comparative Analysis of Kinase Inhibitor Specificity: A Case Study of Dasatinib
Introduction
A critical aspect of kinase inhibitor development is the characterization of its specificity. While potent inhibition of the intended target is paramount, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinase inhibitor Dasatinib (B193332) against other well-known inhibitors, Imatinib (B729) and Nilotinib (B1678881), with a focus on assessing its specificity. Due to the lack of publicly available information on a compound named "KTX-497," this document uses Dasatinib as a well-characterized example to illustrate the principles and methodologies of a comparative specificity assessment. Dasatinib is a potent inhibitor of the BCR-ABL kinase, but also targets a broader range of kinases, including the SRC family.[1][2][3]
Quantitative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of Dasatinib, Imatinib, and Nilotinib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical and cellular assays. Lower values indicate higher potency.
Table 1: Inhibition of Primary Target and Key Off-Targets (Biochemical IC50/Kd in nM)
| Kinase Target | Dasatinib (nM) | Imatinib (nM) | Nilotinib (nM) |
| ABL1 | <1 | 25 | 20 |
| SRC | 0.5 | >10,000 | >10,000 |
| LCK | 1.1 | >10,000 | >10,000 |
| YES1 | 0.6 | >10,000 | >10,000 |
| KIT | 5 | 100 | 150 |
| PDGFRA | 15 | 100 | 100 |
| DDR1 | - | - | 2.5 |
| BTK | 5 | >10,000 | >10,000 |
Data compiled from publicly available kinase profiling studies. Actual values may vary depending on assay conditions.
Table 2: Cellular Activity Against BCR-ABL Expressing Cells (Cellular IC50 in nM)
| Cell Line (BCR-ABL+) | Dasatinib (nM) | Imatinib (nM) | Nilotinib (nM) |
| K562 | 0.6 | 290 | 25 |
| Ba/F3 p210 | 3 | 600 | 30 |
This table illustrates the translation of biochemical potency to a cellular context.
Experimental Protocols
The data presented in this guide are derived from established methodologies for assessing kinase inhibitor specificity. Below are detailed protocols for key experiments.
In Vitro Kinase Profiling: KINOMEscan™
This method assesses the binding of an inhibitor to a large panel of kinases. It is a competition binding assay that quantifies the interaction between the test compound and each kinase.
-
Principle: Kinases are tagged with DNA and incubated with the test compound and a ligand immobilized on a solid support. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified using qPCR of the DNA tag.[4]
-
Procedure:
-
A panel of human kinases is expressed as fusions with a DNA tag.
-
Each kinase is incubated with an immobilized ligand that binds to the ATP-binding site.
-
The test compound (e.g., Dasatinib) is added at a fixed concentration (e.g., 10 µM) to compete with the immobilized ligand.
-
After an incubation period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis: The dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations and fitting the data to a binding curve.
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the binding of an inhibitor to its target kinase within intact cells, providing a more physiologically relevant assessment of target engagement.
-
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the kinase, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[5]
-
Procedure:
-
Cells are transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
The cells are then treated with the fluorescent tracer.
-
The test compound is added at various concentrations.
-
The BRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the BRET signal by 50%, is calculated.
Visualizations
Signaling Pathway
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Experimental Workflow
Caption: General workflow for assessing the specificity of a kinase inhibitor.
Logical Relationship: Kinase Inhibitor Selectivity
Caption: Conceptual diagram illustrating the broader target profile of Dasatinib compared to the more selective profile of Nilotinib.
References
- 1. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of KTX-497: A Guide for Laboratory Professionals
Disclaimer: As KTX-497 is an investigational drug candidate currently in clinical development, specific, publicly available safety data sheets (SDS) and official disposal procedures are not available. The following guidelines are based on best practices for the handling and disposal of potent, small-molecule investigational compounds in a research setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
The proper disposal of investigational compounds like this compound, a novel inhibitor of IRAK4, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound waste generated during research activities.
Step-by-Step Disposal Procedures for Investigational Compounds
Adherence to a strict protocol is necessary when managing the waste of potent chemical agents. The following steps outline a general procedure for the disposal of this compound and similar research compounds.
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Review all available information on its potential hazards, including any preclinical data on toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For potent compounds, double-gloving may be recommended.
-
Waste Segregation: Segregate this compound waste at the point of generation. Do not mix it with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, bench paper, and disposable labware, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and media, in a compatible, leak-proof, and sealed container. Ensure the container is appropriately vented if necessary.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), the primary hazard(s) (e.g., "Toxic"), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not dispose of this compound waste down the drain or in regular trash.
Summary of Waste Handling Information
For clarity and quick reference, the following table summarizes the key logistical information for the disposal of investigational compounds like this compound.
| Waste Type | Container Type | Labeling Requirements | Key Disposal Guideline |
| Solid Waste | Puncture-resistant, sealed plastic container | "Hazardous Waste," "this compound," "Toxic," Accumulation Start Date | Segregate from non-hazardous and other chemical waste. |
| Liquid Waste | Leak-proof, compatible chemical waste bottle | "Hazardous Waste," "this compound," "Toxic," Approximate Concentrations, Accumulation Start Date | Do not mix with other waste streams unless approved by EHS. |
| Sharps Waste | Approved sharps container | "Sharps Waste," "Biohazard" (if applicable), "this compound Contaminated" | Never recap, bend, or break needles. |
| Empty Containers | Original or similar container | Deface original label, mark as "Empty," and manage as hazardous waste. | Triple-rinse with a suitable solvent; collect rinsate as liquid waste. |
Experimental Workflow: Disposal of Potent Investigational Compounds
The following diagram illustrates a generalized workflow for the safe handling and disposal of a potent investigational compound from the research bench to final disposal.
Caption: Workflow for investigational compound waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
